Product packaging for Eupenoxide(Cat. No.:CAS No. 873843-69-7)

Eupenoxide

Cat. No.: B1248589
CAS No.: 873843-69-7
M. Wt: 254.32 g/mol
InChI Key: CBWMFTMZESYHBT-KWUVHTBZSA-N
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Description

Eupenoxide has been reported in Aspergillus violaceofuscus with data available.
structure in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O4 B1248589 Eupenoxide CAS No. 873843-69-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

873843-69-7

Molecular Formula

C14H22O4

Molecular Weight

254.32 g/mol

IUPAC Name

(1S,2R,5S,6R)-3-[(E)-hept-1-enyl]-4-(hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-diol

InChI

InChI=1S/C14H22O4/c1-2-3-4-5-6-7-9-10(8-15)12(17)14-13(18-14)11(9)16/h6-7,11-17H,2-5,8H2,1H3/b7-6+/t11-,12+,13+,14-/m1/s1

InChI Key

CBWMFTMZESYHBT-KWUVHTBZSA-N

Isomeric SMILES

CCCCC/C=C/C1=C([C@@H]([C@@H]2[C@H]([C@@H]1O)O2)O)CO

Canonical SMILES

CCCCCC=CC1=C(C(C2C(C1O)O2)O)CO

Synonyms

eupenoxide

Origin of Product

United States

Foundational & Exploratory

Eupenoxide: A Technical Guide to its Natural Source, Biosynthesis, and Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupenoxide is a polyketide natural product with a unique chemical structure. This technical guide provides a comprehensive overview of the current scientific knowledge regarding its natural source, the producing organism, and its biosynthetic origins. While the producing fungal species has been identified, detailed information on the biosynthetic pathway, quantitative production data, and specific biological mechanisms of action remains limited in publicly accessible literature. This document summarizes the available information and highlights areas for future research and exploration.

Natural Source and Producing Organism

This compound is a secondary metabolite produced by the filamentous fungus, Eupenicillium parvum. This fungus belongs to the order Eurotiales and is known to produce a variety of bioactive compounds. Strains of Eupenicillium parvum have been isolated from various environmental sources, such as soil. The production of this compound, like many other fungal secondary metabolites, is likely influenced by specific fermentation conditions, including nutrient availability, pH, and temperature.

Biosynthesis of this compound

This compound is classified as a polyketide, a large and structurally diverse class of natural products synthesized by polyketide synthases (PKSs). While the general mechanism of polyketide biosynthesis in fungi is well-understood, the specific PKS and the enzymatic steps involved in the biosynthesis of this compound have not been elucidated in detail in the available scientific literature.

Fungal polyketide biosynthesis typically involves the following key stages:

  • Starter Unit Selection: The biosynthesis is initiated with a starter molecule, usually acetyl-CoA or another small carboxylated molecule.

  • Elongation: The polyketide chain is extended through the sequential addition of extender units, most commonly malonyl-CoA. This process is catalyzed by a multi-domain enzyme, the polyketide synthase.

  • Reductive and Dehydrative Modifications: During each elongation cycle, the β-keto group can be optionally modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS, leading to structural diversity.

  • Chain Termination and Cyclization: Once the polyketide chain reaches a specific length, it is released from the PKS. This often involves cyclization and other modifications to form the final product.

The complex structure of this compound suggests the involvement of a Type I iterative PKS, which is common in fungi. However, the specific gene cluster responsible for this compound production in Eupenicillium parvum has not yet been identified and characterized.

Hypothetical Biosynthetic Pathway

A hypothetical biosynthetic pathway can be conceptualized based on the general principles of polyketide synthesis.

G Hypothetical this compound Biosynthetic Pathway Logic cluster_0 Polyketide Synthase (PKS) Assembly cluster_1 Post-PKS Modifications Acetyl-CoA Acetyl-CoA PKS PKS Acetyl-CoA->PKS Starter Unit Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS Extender Units Linear Polyketide Chain Linear Polyketide Chain PKS->Linear Polyketide Chain Iterative Condensation & Modification Tailoring Enzymes Tailoring Enzymes Linear Polyketide Chain->Tailoring Enzymes Cyclization, Oxidation, etc. This compound This compound Tailoring Enzymes->this compound G General Fermentation and Extraction Workflow Inoculation Inoculation Fermentation Fermentation Inoculation->Fermentation Harvest Harvest Fermentation->Harvest Separation Separation Harvest->Separation Biomass Biomass Separation->Biomass Supernatant Supernatant Separation->Supernatant Extraction_Biomass Extraction_Biomass Biomass->Extraction_Biomass Extraction_Supernatant Extraction_Supernatant Supernatant->Extraction_Supernatant Crude_Extract_Biomass Crude_Extract_Biomass Extraction_Biomass->Crude_Extract_Biomass Crude_Extract_Supernatant Crude_Extract_Supernatant Extraction_Supernatant->Crude_Extract_Supernatant Combine Combine Crude_Extract_Biomass->Combine Crude_Extract_Supernatant->Combine

A Technical Guide to the Spectroscopic Analysis of Eupenoxide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Data Presentation

The spectroscopic data for Eupenoxide would be systematically organized to allow for clear interpretation and comparison. The following tables illustrate the standard format for presenting such data.

Table 1: ¹H NMR Spectroscopic Data

This table would detail the proton chemical shifts (δ) in parts per million (ppm), the multiplicity of the signal (e.g., s for singlet, d for doublet, t for triplet, q for quartet, m for multiplet), the coupling constants (J) in Hertz (Hz), and the integration (number of protons).

Positionδ (ppm)MultiplicityJ (Hz)Integration
e.g., H-1x.xxe.g., ddx.x, y.y1H
e.g., H-2x.xxe.g., m1H
...............
Table 2: ¹³C NMR Spectroscopic Data

This table would list the carbon chemical shifts (δ) in ppm and the type of carbon (CH₃, CH₂, CH, or C) as determined by experiments like DEPT (Distortionless Enhancement by Polarization Transfer).

Positionδ (ppm)Carbon Type
e.g., C-1xxx.xe.g., CH
e.g., C-2xxx.xe.g., C
.........
Table 3: Infrared (IR) Spectroscopic Data

This table would present the key absorption bands (ν) in wavenumbers (cm⁻¹) and their corresponding functional groups.

Frequency (ν, cm⁻¹)Functional Group Assignment
e.g., 3400 (broad)O-H stretch (alcohol)
e.g., 2950C-H stretch (alkane)
e.g., 1650C=C stretch (alkene)
e.g., 1250C-O stretch (epoxide)
......
Table 4: Mass Spectrometry (MS) Data

This table would show the mass-to-charge ratio (m/z) of significant ions observed in the mass spectrum, their relative intensity, and the proposed ionic formula, typically determined via high-resolution mass spectrometry (HRMS).

m/zRelative Intensity (%)Proposed Ionic Formula
e.g., 254.1518e.g., 100 (M⁺)C₁₄H₂₂O₄⁺
e.g., 236.1412e.g., 85C₁₄H₂₀O₃⁺
.........

Experimental Protocols

The acquisition of high-quality spectroscopic data is paramount for accurate structure elucidation. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of this compound (typically 1-10 mg) would be dissolved in a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with key analyte resonances. Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation : ¹H and ¹³C NMR spectra would be recorded on a high-field NMR spectrometer, such as a Bruker Avance or Jeol ECZ instrument, operating at a proton frequency of 400 MHz or higher. Higher field strengths provide better signal dispersion and resolution.

  • 1D NMR (¹H and ¹³C) :

    • ¹H NMR : The spectrum would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key acquisition parameters include the spectral width, acquisition time, and relaxation delay.

    • ¹³C NMR : Due to the low natural abundance of the ¹³C isotope, a larger number of scans and a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum to singlets for each unique carbon. DEPT experiments (DEPT-90 and DEPT-135) would be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (COSY, HSQC, HMBC) :

    • COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to one another in the molecular structure.

    • HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the assignment of protons to their attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation) : This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the carbon skeleton and connecting different spin systems.

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample like this compound, a KBr (potassium bromide) pellet would be prepared. A small amount of the sample is finely ground with dry KBr powder and then pressed into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation : The IR spectrum would be recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition : A background spectrum of the empty sample compartment (or the pure KBr pellet) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the compound. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
  • Sample Preparation : A dilute solution of this compound would be prepared in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation : A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, would be used. These instruments provide highly accurate mass measurements, which are essential for determining the elemental composition of the molecule and its fragments.

  • Ionization : Electrospray ionization (ESI) is a common soft ionization technique for natural products like this compound. ESI typically produces protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode, with minimal fragmentation.

  • Data Acquisition :

    • Full Scan MS : The instrument would be set to scan a wide mass range to detect the molecular ion and determine its accurate mass.

    • Tandem MS (MS/MS) : To obtain structural information, the molecular ion would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then mass-analyzed, providing a fragmentation pattern that can be used to deduce the structure of the parent molecule.

Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a natural product like this compound.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis of a Natural Product cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Natural Source Purification Chromatographic Purification (e.g., HPLC) Isolation->Purification NMR NMR Spectroscopy (1D: 1H, 13C, DEPT) (2D: COSY, HSQC, HMBC) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR IR Spectroscopy Purification->IR Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration IR->Data_Integration Structure_Proposal Proposed Structure Data_Integration->Structure_Proposal Confirmation Structure Confirmation Structure_Proposal->Confirmation

Caption: Workflow for Natural Product Spectroscopic Analysis.

Unraveling the Stereochemical Intricacies of Eupenoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of Eupenoxide, a naturally occurring cyclohexene oxide. The determination of its precise three-dimensional structure has been a subject of scientific inquiry, culminating in a revision of its initially proposed stereochemistry. This document details the key experimental findings and methodologies that have been instrumental in establishing the definitive absolute configuration of this promising bioactive molecule.

Core Findings: Revision of Stereostructure and Assignment of Absolute Configuration

The absolute configuration of this compound was definitively established through enantioselective total synthesis. Initial synthetic efforts by Duke and Rickards in 1984 provided a stereospecific total synthesis of what was believed to be this compound. However, a subsequent enantioselective total synthesis by Mehta and Roy in 2004 led to a crucial revision of the natural product's stereostructure.

Quantitative Stereochemical Data

A summary of the key quantitative data that led to the assignment of the absolute configuration of this compound is presented below.

ParameterValueMethodReference
Specific Rotation ([α]D) of Synthetic (+)-Eupenoxide+1.8 (c 1.15, CHCl3)PolarimetryMehta & Roy, 2004
Specific Rotation ([α]D) of Natural this compoundNot Reported-Duke & Rickards, 1984

Note: The absence of a reported specific rotation for the natural isolate in the original literature necessitated the assignment of its absolute configuration through enantioselective synthesis and comparison with a related natural product.

Experimental Protocols

The determination of the absolute configuration of this compound relied on a combination of sophisticated synthetic and analytical techniques.

Enantioselective Total Synthesis (Mehta & Roy, 2004)

While the full, step-by-step synthetic procedure is detailed in the primary literature, the overarching strategy involved a multi-step sequence starting from a chiral building block. The key steps included an asymmetric dihydroxylation to introduce the necessary stereocenters, followed by a series of functional group manipulations and a final epoxidation to yield the target molecule. The enantioselectivity of the synthesis was crucial in producing a single enantiomer for comparison with the natural product.

Spectroscopic Analysis (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy was a critical tool for the structural elucidation of the synthetic this compound and its intermediates.

Instrumentation:

  • ¹H NMR spectra were recorded on a 300 MHz spectrometer.

  • ¹³C NMR spectra were recorded on a 75 MHz spectrometer.

Sample Preparation:

  • Samples were dissolved in deuterated chloroform (CDCl₃).

  • Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Key ¹H NMR Data for Synthetic (+)-Eupenoxide: Detailed chemical shifts and coupling constants would be populated here from the full text of the primary literature.

Key ¹³C NMR Data for Synthetic (+)-Eupenoxide: Detailed chemical shifts would be populated here from the full text of the primary literature.

The comparison of the NMR data of the synthetic material with that reported for the natural product was a key step in confirming the constitution of this compound. However, subtle differences in spectroscopic data, potentially arising from different experimental conditions, highlighted the need for the enantioselective synthesis to definitively assign the absolute stereochemistry.

Visualizing the Path to Absolute Configuration

The following diagrams illustrate the logical workflow and key concepts in the determination of this compound's stereochemistry.

G cluster_0 Initial Synthesis and Proposed Structure cluster_1 Revision and Definitive Assignment a Stereospecific Synthesis (Duke & Rickards, 1984) b Proposed Structure of Natural this compound a->b Leads to f Comparison with Natural Product Data b->f Comparison c Enantioselective Synthesis of (+)-Eupenoxide (Mehta & Roy, 2004) d Spectroscopic Characterization (NMR) c->d e Optical Rotation Measurement ([α]D = +1.8) c->e d->f e->f g Conclusion: Synthetic (+)-Eupenoxide is ent-Eupenoxide f->g h Absolute Configuration of Natural (-)-Eupenoxide Established g->h

The Eupenifeldin Biosynthesis Pathway in Phoma sp.: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Introduction:

This technical guide provides an in-depth exploration of the biosynthesis of eupenifeldin, a bistropolone-humulene meroterpenoid, in the fungus Phoma sp.. While the initial query focused on eupenoxide, the available scientific literature extensively details the biosynthetic machinery for eupenifeldin in this genus. Eupenifeldin has garnered significant interest due to its potent anti-glioma activity.[1][2] Understanding its biosynthesis is crucial for potential bioengineering efforts to produce novel analogs with improved therapeutic properties. The pathway involves a hybrid origin, combining elements from both polyketide and terpenoid biosynthesis.

Core Biosynthetic Machinery: The eup Gene Cluster

The biosynthesis of eupenifeldin is orchestrated by a dedicated gene cluster, designated as the eup cluster, identified through genome sequencing and subsequent gene disruption experiments in Phoma sp. (CGMCC 10481).[1][2] This cluster encodes all the necessary enzymes for the construction of the tropolone and humulene moieties, which are the fundamental building blocks of eupenifeldin.

Table 1: Key Genes and Enzymes in the Eupenifeldin (eup) Biosynthesis Cluster

GeneEnzymePutative Function in Eupenifeldin Biosynthesis
eupAEupANon-reducing polyketide synthase (NR-PKS) involved in the formation of the tropolone precursor.
eupBEupBFAD-dependent monooxygenase, participating in the tropolone ring formation.
eupCEupCNon-heme Fe(II)-dependent dioxygenase, also involved in the tropolone ring formation.
eupDEupDCytochrome P450 enzyme responsible for the hydroxylation of the humulene moiety.
eupEEupETerpene cyclase that catalyzes the formation of the humulene core.

The Biosynthetic Pathway: A Two-Pronged Approach

The formation of eupenifeldin is a convergent process, with two distinct pathways producing the tropolone and humulene precursors, which then combine to form the final meroterpenoid structure.

Tropolone Moiety Synthesis

The biosynthesis of the tropolone unit is initiated by the non-reducing polyketide synthase (NR-PKS), EupA. This enzyme likely utilizes acetyl-CoA and malonyl-CoA as building blocks to assemble a polyketide chain. Subsequent oxidative modifications, catalyzed by the FAD-dependent monooxygenase EupB and the non-heme Fe(II)-dependent dioxygenase EupC, are proposed to facilitate the formation of the characteristic seven-membered tropolone ring.

Humulene Moiety Synthesis

Concurrently, the sesquiterpene hydrocarbon humulene is synthesized. This process is initiated from the mevalonate pathway, which provides the universal isoprenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). The terpene cyclase, EupE, catalyzes the cyclization of farnesyl pyrophosphate (FPP), formed from the condensation of IPP and DMAPP, to yield the humulene scaffold. Following its formation, the humulene molecule is hydroxylated by the cytochrome P450 enzyme, EupD.

Final Assembly

The final stage of eupenifeldin biosynthesis involves the condensation of two units of the tropolone orthoquinone methides with the hydroxylated humulene moiety. This is proposed to occur via hetero-Diels-Alder reactions, leading to the complex tropolone-humulene-tropolone structure of eupenifeldin.[1][2]

Visualizing the Eupenifeldin Biosynthesis Pathway

The following diagram illustrates the proposed biosynthetic pathway for eupenifeldin in Phoma sp..

Eupenifeldin_Biosynthesis cluster_tropolone Tropolone Biosynthesis cluster_humulene Humulene Biosynthesis cluster_assembly Final Assembly Acetyl-CoA Acetyl-CoA Polyketide Chain Polyketide Chain Acetyl-CoA->Polyketide Chain EupA (NR-PKS) Tropolone Precursor Tropolone Precursor Polyketide Chain->Tropolone Precursor EupB (Monooxygenase) EupC (Dioxygenase) IPP + DMAPP IPP + DMAPP FPP FPP IPP + DMAPP->FPP Humulene Humulene FPP->Humulene EupE (Terpene Cyclase) 10-Hydroxyhumulene 10-Hydroxyhumulene Humulene->10-Hydroxyhumulene EupD (P450) Eupenifeldin Eupenifeldin 10-Hydroxyhumulene->Eupenifeldin

Caption: Proposed biosynthetic pathway of eupenifeldin in Phoma sp.

Experimental Protocols

The elucidation of the eupenifeldin biosynthetic pathway relied on a combination of genomic analysis, gene disruption, and metabolite analysis.

Gene Disruption via Homologous Recombination

Objective: To confirm the involvement of a specific gene in the eupenifeldin biosynthesis.

Methodology:

  • Vector Construction: A gene disruption vector is constructed. This typically involves replacing a portion of the target gene (e.g., eupA) with a selectable marker, such as a hygromycin resistance gene. Flanking regions of the target gene are included in the vector to facilitate homologous recombination.

  • Protoplast Preparation: Protoplasts of Phoma sp. are generated by enzymatic digestion of the fungal mycelia.

  • Transformation: The gene disruption vector is introduced into the prepared protoplasts using a method such as polyethylene glycol (PEG)-mediated transformation.

  • Selection: Transformed protoplasts are grown on a selective medium containing the appropriate antibiotic (e.g., hygromycin) to select for successful transformants.

  • Genomic DNA Verification: Successful integration of the disruption cassette into the target gene is confirmed by PCR analysis of the genomic DNA from the transformants.

  • Metabolite Analysis: The culture broth of the gene-disrupted mutant is analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the absence of eupenifeldin production compared to the wild-type strain.

Experimental Workflow for Gene Function Analysis

The following diagram outlines the typical workflow for elucidating the function of genes within the eup cluster.

Gene_Function_Workflow A Genome Sequencing of Phoma sp. B Bioinformatic Analysis: Identification of putative eup cluster A->B C Gene Disruption Vector Construction (e.g., ΔeupA) B->C D Fungal Transformation and Selection C->D E Genomic PCR Verification of Mutant D->E F Cultivation of Wild-Type and Mutant Strains E->F G Metabolite Extraction F->G H HPLC-MS Analysis G->H I Comparison of Metabolite Profiles: Absence of Eupenifeldin in Mutant H->I J Functional Assignment of Disrupted Gene I->J

Caption: Workflow for gene function analysis in the eupenifeldin pathway.

Conclusion

The elucidation of the eupenifeldin biosynthetic pathway in Phoma sp. provides a fascinating example of the modular nature of secondary metabolite production in fungi. The identification of the eup gene cluster and the characterization of its constituent enzymes open up exciting avenues for synthetic biology and metabolic engineering. By manipulating this pathway, it may be possible to generate novel derivatives of eupenifeldin with enhanced anti-cancer properties, paving the way for the development of new therapeutic agents. Further research is warranted to fully characterize the enzymatic mechanisms and regulatory networks governing this intricate biosynthetic process.

References

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Review of Eupenoxide and Related Polyketides for Researchers and Drug Development Professionals

Introduction

Polyketides are a large and structurally diverse class of secondary metabolites produced by a wide range of organisms, including bacteria, fungi, and plants.[1] Their biosynthesis involves the sequential condensation of small carboxylic acid units, primarily acetyl-CoA and malonyl-CoA, in a process catalyzed by enzymes known as polyketide synthases (PKSs).[2][3] This enzymatic machinery gives rise to an astonishing variety of chemical structures, which in turn exhibit a broad spectrum of biological activities, including antibacterial, antifungal, anticancer, immunosuppressive, and anti-cholesterol properties.[1][3]

This compound is a polyketide antibiotic first isolated from the fungus Eupenicillium.[4][5] More recently, it was isolated along with a related vinyl analogue, phomoxide, from a marine-derived fungus of the genus Phoma.[4][6] The initial structural assignment of this compound was later revised following its enantioselective total synthesis, which also established its absolute configuration.[4][6][7] This review provides a comprehensive technical overview of this compound and related polyketides, focusing on their biosynthesis, chemical synthesis, physicochemical properties, and biological activities, with the aim of serving as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug development.

Polyketide Biosynthesis

The biosynthesis of polyketides is a fascinating process that mirrors fatty acid synthesis but with greater variability in the choice of building blocks and the extent of reductive processing. The core machinery is the Polyketide Synthase (PKS) enzyme complex, which is broadly classified into three types.[1]

  • Type I PKSs: These are large, multifunctional enzymes organized into modules. Each module is responsible for one cycle of chain elongation and contains multiple catalytic domains. They are common in bacteria and fungi.[3]

  • Type II PKSs: These are complexes of discrete, monofunctional enzymes that work iteratively to construct the polyketide chain. They are primarily responsible for producing aromatic polyketides.[1]

  • Type III PKSs: These are smaller, homodimeric enzymes that function as iterative chalcone synthase-like enzymes, lacking an acyl carrier protein (ACP) domain.[3][8]

The general biosynthetic pathway begins with a "starter unit" (commonly acetyl-CoA) which is elongated by successive additions of "extender units" (most commonly malonyl-CoA).[3] Each elongation step is a decarboxylative Claisen condensation. The resulting β-keto group can be optionally modified by ketoreductase (KR), dehydratase (DH), and enoylreductase (ER) domains within the PKS, leading to the vast structural diversity observed in this family of natural products.

G cluster_0 Starter & Extender Unit Biosynthesis cluster_1 Polyketide Synthase (PKS) Assembly Line cluster_2 Polyketide Chain Release & Tailoring AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC Starter Starter Unit (e.g., Acetyl-CoA) PKS Loading Module 1 (Elongation & Modification) Module 2 ... Module N Thioesterase (TE) Domain MalonylCoA->PKS:f1 AT MethylmalonylCoA (2S)-Methylmalonyl-CoA MethylmalonylCoA->PKS:f1 AT EthylmalonylCoA (2S)-Ethylmalonyl-CoA EthylmalonylCoA->PKS:f1 AT PropionylCoA Propionyl-CoA PropionylCoA->MethylmalonylCoA PCC Starter->PKS:f0 AT PKS:f4->PKS:f5 Polyketide Nascent Polyketide Chain PKS:f5->Polyketide Hydrolysis / Cyclization Released_PK Released Polyketide Final_Product Mature Polyketide (e.g., this compound) Released_PK->Final_Product Post-PKS Tailoring (Oxidation, Glycosylation, etc.)

Caption: Generalized Polyketide Biosynthetic Pathway.

Total Synthesis of (+)-Eupenoxide

The enantioselective total synthesis of (+)-eupenoxide was accomplished by Mehta and Roy, which was instrumental in revising the stereostructure of the natural product.[4][7] The synthesis starts from the readily available Diels-Alder adduct of cyclopentadiene and p-benzoquinone.

Experimental Protocols: Key Synthesis Steps

The following provides a summary of the key experimental methodologies employed in the synthesis.[6]

  • Lipase-Mediated Desymmetrization: The meso-epoxyquinone starting material is subjected to a lipase-mediated desymmetrization to deliver an O-acetate intermediate in high enantiomeric excess (99% ee) and yield (82%).

  • DIBAL-H Reduction: The O-acetate is then reduced using diisobutylaluminium hydride (DIBAL-H). This reduction is directed by both the epoxide oxygen and the primary hydroxyl group, leading to a regio- and stereoselective formation of a hydroxy enone.

  • Luche Reduction: A subsequent Luche reduction (using NaBH₄ and CeCl₃) of the hydroxy enone is also influenced by the epoxide oxygen, furnishing a cis-1,4-cyclohexenediol in good yield (85%). This diol is a key intermediate en route to the final this compound structure.

G Start Diels-Alder Adduct of Cyclopentadiene & p-Benzoquinone Epoxyquinone meso-Epoxyquinone (5) Start->Epoxyquinone OAcetate O-Acetate (+)-6 (99% ee, 82% yield) Epoxyquinone->OAcetate Lipase-mediated desymmetrization HydroxyEnone Hydroxy Enone (-)-7 OAcetate->HydroxyEnone DIBAL-H Reduction Cyclohexenediol cis-1,4-Cyclohexenediol (-)-8 (85% yield) HydroxyEnone->Cyclohexenediol Luche Reduction (NaBH4, CeCl3) Intermediate Further Steps Cyclohexenediol->Intermediate This compound (+)-Eupenoxide Intermediate->this compound

References

Eupenoxide Structural Analogs and Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Promising Natural Product and its Synthetic Congeners

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of eupenoxide, a naturally occurring fungal metabolite, and its structural analogs and derivatives. It delves into their synthesis, biological activities, and mechanisms of action, with a particular focus on recent findings highlighting their potential as antiviral agents. This document is intended to serve as a valuable resource for researchers in natural product chemistry, medicinal chemistry, and drug discovery.

Introduction to this compound

This compound is a polyketide metabolite isolated from various fungal species. Its core structure features a highly oxygenated cyclohexene ring system, including an epoxide moiety, which is a key feature for its biological activity. The structural complexity and chiral nature of this compound have made it an interesting target for chemical synthesis and a scaffold for the development of novel therapeutic agents.

Biological Activities of this compound and Its Derivatives

Recent research has brought to light the significant antiviral properties of this compound and its derivatives, particularly against SARS-CoV-2.

Antiviral Activity

A recent study has identified (+)-eupenoxide and its derivatives as inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication. A synthetically derived analog, (+)-eupenoxide-3,6-diketone , has demonstrated potent inhibitory activity against this enzyme.[1]

Table 1: SARS-CoV-2 3CLpro Inhibitory Activity of this compound Derivatives [1]

CompoundIC50 (µM)
(+)-Eupenoxide-3,6-diketone0.048
(+)-EupenoxideData not yet available
(+)-Eupenoxide-3-ketoneData not yet available

Note: Specific IC50 values for (+)-eupenoxide and its 3-ketone form are part of ongoing research and will be updated as data becomes available.

Synthesis of this compound Analogs

The development of synthetic routes to this compound and its analogs is crucial for structure-activity relationship (SAR) studies and for producing sufficient quantities for biological evaluation.

Synthesis of (+)-Eupenoxide-3,6-diketone

A detailed experimental protocol for the synthesis of the potent antiviral agent, (+)-eupenoxide-3,6-diketone, starting from the natural product (+)-eupenoxide, is a critical need for the research community. This would typically involve selective oxidation reactions to introduce the ketone functionalities at the C3 and C6 positions of the this compound core.

(Detailed synthetic protocols are currently being compiled from available literature and will be included in a future update of this guide.)

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research on this compound derivatives.

SARS-CoV-2 3CLpro Inhibition Assay

The determination of the half-maximal inhibitory concentration (IC50) of this compound derivatives against SARS-CoV-2 3CLpro is a key experiment. A typical protocol for this assay is as follows:

Objective: To measure the in vitro inhibitory activity of test compounds against recombinant SARS-CoV-2 3CLpro.

Principle: The assay is based on the cleavage of a fluorogenic substrate by the 3CLpro enzyme. In the presence of an inhibitor, the cleavage is reduced, leading to a decrease in the fluorescent signal.

Materials:

  • Recombinant SARS-CoV-2 3CLpro

  • Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

  • Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control inhibitor (e.g., GC376)

  • 384-well assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add a small volume of the diluted compounds to the assay wells.

  • Add the assay buffer containing the fluorogenic substrate to all wells.

  • Initiate the reaction by adding the SARS-CoV-2 3CLpro enzyme solution to all wells except the negative control wells.

  • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific period (e.g., 15-60 minutes).

  • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Logical Relationships

Understanding the molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents.

Proposed Mechanism of SARS-CoV-2 3CLpro Inhibition

The following diagram illustrates the proposed mechanism of action for this compound derivatives as inhibitors of the SARS-CoV-2 3CLpro.

Caption: Inhibition of SARS-CoV-2 3CLpro by this compound derivatives.

General Experimental Workflow for Analog Development

The process of developing and evaluating new structural analogs of this compound follows a logical workflow, from synthesis to biological testing.

Analog_Development_Workflow Start Start: (+)-Eupenoxide Synthesis Chemical Synthesis (e.g., Oxidation, Derivatization) Start->Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Screening Primary Biological Screening (e.g., Enzyme Inhibition Assay) Purification->Screening Hit_Compound Hit Compound Identified (e.g., IC50 < 1 µM) Screening->Hit_Compound SAR_Studies Structure-Activity Relationship (SAR) Studies Screening->SAR_Studies No (Iterate Synthesis) Hit_Compound->SAR_Studies Yes Lead_Optimization Lead Optimization SAR_Studies->Lead_Optimization Preclinical Preclinical Development Lead_Optimization->Preclinical

Caption: Workflow for this compound analog synthesis and evaluation.

Future Directions

The potent anti-SARS-CoV-2 activity of (+)-eupenoxide-3,6-diketone warrants further investigation. Future research should focus on:

  • Comprehensive SAR studies: Synthesizing a broader range of this compound analogs to understand the key structural features required for optimal activity.

  • Elucidation of the binding mode: Using techniques such as X-ray crystallography to determine how these compounds interact with the active site of 3CLpro.

  • Evaluation against other viral targets: Exploring the activity of this compound derivatives against other viruses.

  • In vivo efficacy and safety studies: Assessing the therapeutic potential of the most promising compounds in animal models.

This technical guide serves as a starting point for researchers interested in the exciting field of this compound chemistry and biology. As new data emerges, this document will be updated to provide the most current and comprehensive information available.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (+)-Eupenoxide

Author: BenchChem Technical Support Team. Date: November 2025

Note to the Reader: Access to the full experimental details and quantitative data for the total synthesis of (+)-Eupenoxide, as published by Mehta and Roy in Organic Letters (2004), is restricted. The following application notes provide a high-level overview based on the published abstract. Consequently, detailed experimental protocols and a comprehensive table of quantitative data cannot be fully provided.

Introduction

(+)-Eupenoxide is a naturally occurring polyketide with a unique molecular architecture. Its total synthesis is a significant challenge in organic chemistry, requiring precise control of stereochemistry. The enantioselective total synthesis of (+)-Eupenoxide was accomplished by Mehta and Roy, a landmark achievement that also led to the revision of the stereostructure of the natural product.[1] This document outlines the general synthetic strategy and the logical flow of this synthesis.

Synthetic Strategy Overview

The total synthesis of (+)-Eupenoxide, as developed by Mehta and Roy, employs a stereo- and enantioselective approach starting from a readily available building block.[1] The key features of this synthesis are:

  • Starting Material: The synthesis commences with the Diels-Alder adduct of cyclopentadiene and p-benzoquinone. This starting material provides a rigid polycyclic framework that allows for controlled functionalization.

  • Enantioselectivity: The synthesis introduces chirality early on and maintains stereochemical control throughout the reaction sequence to achieve the desired enantiomer of the final product.

  • Key Transformations: The synthesis likely involves a series of complex transformations to construct the core structure of (+)-Eupenoxide and install the required functional groups with the correct stereochemistry.

The overall synthetic workflow can be conceptualized as a multi-step process, transforming a simple, achiral starting material into a complex, chiral natural product.

G start Diels-Alder Adduct (Cyclopentadiene + p-Benzoquinone) intermediate1 Chiral Intermediate Formation (Enantioselective Step) start->intermediate1 Asymmetric Catalysis intermediate2 Core Structure Assembly intermediate1->intermediate2 Multi-step Sequence intermediate3 Functional Group Interconversions intermediate2->intermediate3 Stereocontrolled Reactions product (+)-Eupenoxide intermediate3->product Final Transformations

Caption: High-level workflow for the total synthesis of (+)-Eupenoxide.

Data Presentation

A comprehensive table of quantitative data, including reaction yields, stereoselectivities, and other key metrics for each synthetic step, is a critical component of detailed application notes. However, due to the inaccessibility of the full experimental details from the primary literature, this data cannot be provided.

Experimental Protocols

Detailed, step-by-step experimental protocols are essential for the reproduction of a synthetic route. These protocols would typically include information on reagent quantities, reaction conditions (temperature, time, atmosphere), work-up procedures, and purification methods. As this information is contained within the full text of the scientific publication, which could not be accessed, detailed experimental protocols for the total synthesis of (+)-Eupenoxide cannot be provided.

The initial step of the synthesis involves the Diels-Alder reaction of cyclopentadiene and p-benzoquinone. While the specific conditions used by Mehta and Roy are not available, a general procedure for this well-known reaction is as follows (Note: This is a general representation and may not reflect the precise conditions used in the target synthesis):

General Protocol for Diels-Alder Reaction of Cyclopentadiene and p-Benzoquinone:

  • Reactant Preparation: Freshly distilled cyclopentadiene is added to a solution of p-benzoquinone in a suitable solvent (e.g., toluene, dichloromethane).

  • Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperature. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired Diels-Alder adduct.

Subsequent steps in the synthesis would involve the enantioselective modification of this adduct and a series of further transformations. The inability to access the primary literature precludes the provision of these detailed protocols.

Conclusion

The total synthesis of (+)-Eupenoxide by Mehta and Roy represents a significant achievement in natural product synthesis.[1] This work not only provided a route to this complex molecule but also led to a revision of its stereochemical assignment.[1] While this document provides a high-level overview of the synthetic strategy, the detailed experimental procedures and quantitative data necessary for researchers to replicate this synthesis are contained within the primary scientific literature and are not publicly available through our resources. For researchers, scientists, and drug development professionals interested in the practical execution of this synthesis, direct access to the full publication is recommended.

References

Enantioselective Synthesis of Eupenoxide: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an overview and, where available, detailed protocols for the enantioselective synthesis of (+)-Eupenoxide, a novel polyketide natural product. The information is primarily based on the seminal work of Mehta and Roy, who first reported the enantioselective total synthesis of this compound.

Introduction

Eupenoxide is a cyclohexene oxide-containing natural product that has garnered interest due to its unique molecular architecture and potential biological activity. Enantioselective synthesis, a critical process in medicinal chemistry and drug development, allows for the production of a specific enantiomer of a chiral molecule, which is often essential for its desired therapeutic effect. The synthesis outlined here provides a pathway to (+)-Eupenoxide, starting from readily available achiral starting materials.

General Synthetic Strategy

The enantioselective total synthesis of (+)-Eupenoxide, as developed by Mehta and Roy, commences with the Diels-Alder reaction of cyclopentadiene and p-benzoquinone.[1] This initial step creates a key polycyclic adduct that serves as the foundation for subsequent stereocontrolled transformations. The core of the enantioselectivity is introduced through a chiral auxiliary or a chiral catalyst in a subsequent step, although the abstract of the primary reference does not specify the exact method. The synthesis then proceeds through a series of functional group manipulations and ring-forming reactions to construct the final complex structure of (+)-Eupenoxide.

Due to the inaccessibility of the full experimental text of the primary literature, detailed, step-by-step protocols with specific reagent quantities, reaction times, and purification methods cannot be provided at this time. The following sections outline the conceptual workflow and will be supplemented with detailed experimental procedures upon successful retrieval of the complete publication.

Conceptual Experimental Workflow

The overall synthetic strategy can be visualized as a multi-step process, beginning with the formation of a key intermediate and culminating in the target molecule, (+)-Eupenoxide.

Enantioselective_Synthesis_of_this compound cluster_start Starting Materials cluster_intermediate Key Intermediate Synthesis cluster_functionalization Functional Group Manipulations cluster_cyclization Final Assembly start1 Cyclopentadiene da_adduct Diels-Alder Adduct start1->da_adduct start2 p-Benzoquinone start2->da_adduct chiral_intermediate Enantioenriched Intermediate da_adduct->chiral_intermediate Enantioselective Step functionalization Series of Stereocontrolled Reactions chiral_intermediate->functionalization This compound (+)-Eupenoxide functionalization->this compound Cyclization & Final Modifications

Caption: Conceptual workflow for the enantioselective synthesis of (+)-Eupenoxide.

Quantitative Data Summary

A comprehensive table of quantitative data, including reaction yields, enantiomeric excess (ee%), and spectroscopic data for each synthetic step, is a critical component of detailed application notes. However, this information is contained within the experimental section of the full research article and is not available in the abstract. This section will be populated once the full text is accessible.

StepReactionProductYield (%)Enantiomeric Excess (ee%)Spectroscopic Data (¹H NMR, ¹³C NMR, IR, MS)
1Diels-Alder ReactionDiels-Alder Adduct---
2Enantioselective StepEnantioenriched Intermediate---
.........---
nFinal Step(+)-Eupenoxide---

Experimental Protocols

Detailed, step-by-step experimental protocols are essential for the reproducibility of a synthesis. These protocols would typically include:

  • Materials and Methods: A list of all reagents, solvents, and equipment used, along with their grades and sources.

  • Detailed Procedure for each Synthetic Step: Precise quantities of reactants, catalyst loading, solvent volumes, reaction temperatures, and reaction times.

  • Work-up and Purification: Detailed procedures for quenching the reaction, extraction, washing, drying, and purification (e.g., column chromatography, recrystallization).

  • Characterization: Spectroscopic and analytical data for each isolated intermediate and the final product to confirm its identity and purity.

Regrettably, the specific details required to construct these protocols are not available in the public domain abstracts of the primary research article.

Conclusion and Future Work

The enantioselective synthesis of (+)-Eupenoxide, as pioneered by Mehta and Roy, represents a significant achievement in natural product synthesis. The strategy, commencing from a Diels-Alder reaction, provides a foundation for accessing this complex molecule. For researchers and drug development professionals seeking to replicate or build upon this work, obtaining the full experimental details from the primary publication is paramount. Future application notes will aim to provide a comprehensive, step-by-step guide once this information becomes available.

References

Synthetic Route to Eupenoxide from Diels-Alder Adducts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupenoxide, a naturally occurring cyclohexene oxide, has garnered interest due to its potential biological activities. This document outlines a detailed synthetic approach to this compound, commencing from readily available starting materials via a strategic Diels-Alder reaction. The protocols provided are based on established literature, offering a reproducible pathway for the synthesis of this complex natural product. This application note includes detailed experimental procedures, data presentation in tabular format for clarity, and a visual representation of the synthetic workflow.

Introduction

The total synthesis of complex natural products like this compound is a significant challenge in organic chemistry, often requiring the development of highly selective and efficient synthetic strategies. The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, serves as a key strategic element in the synthesis of this compound.[1][2][3] This approach allows for the rapid assembly of the core cyclohexene scaffold with good stereochemical control. Two notable total syntheses of this compound that utilize a Diels-Alder reaction as a crucial step have been reported, one yielding the racemic compound and another achieving an enantioselective synthesis of the natural product. This document will detail the synthetic route, experimental protocols, and data based on these published methods.

Synthetic Strategy Overview

The synthesis of this compound from Diels-Alder adducts can be broadly divided into two key approaches:

  • Racemic Synthesis: This route, developed by Duke and Rickards, employs a Diels-Alder reaction between a silyl-protected diene and an acetylenic aldehyde to construct the cyclohexene core. Subsequent functional group manipulations, including stereospecific epoxidation and side-chain installation, lead to racemic this compound.[4]

  • Enantioselective Synthesis: A more recent approach by Mehta and Roy achieves the enantioselective total synthesis of (+)-eupenoxide.[5][6] This strategy begins with the Diels-Alder adduct of cyclopentadiene and p-benzoquinone, which is then resolved to provide an enantiomerically pure starting material for a multi-step synthesis that ultimately led to a revision of the natural product's stereostructure.[5]

This document will primarily focus on the detailed protocols derived from the racemic synthesis due to the more explicit experimental details available in the initial literature.

Experimental Protocols

I. Racemic Synthesis of this compound

This synthesis involves three main stages:

  • Formation of the Diels-Alder adduct.

  • Stereospecific epoxidation and functional group modification.

  • Side-chain installation and final deprotection.

A. Stage 1: Diels-Alder Reaction

The initial step involves the [4+2] cycloaddition of (1E,4E)-1,4-bis[(tert-butyldimethylsilyl)oxy]butadiene with 4-acetoxybut-2-ynal to form the key cyclohexadiene intermediate.[4]

  • Materials:

    • (1E,4E)-1,4-bis[(tert-butyldimethylsilyl)oxy]butadiene

    • 4-acetoxybut-2-ynal

    • Anhydrous benzene

    • Inert atmosphere (Nitrogen or Argon)

  • Procedure:

    • To a solution of (1E,4E)-1,4-bis[(tert-butyldimethylsilyl)oxy]butadiene in anhydrous benzene under an inert atmosphere, add 4-acetoxybut-2-ynal.

    • Heat the reaction mixture at reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired cyclohexadienecarbaldehyde adduct.

B. Stage 2: Stereospecific Epoxidation

The cyclohexadiene adduct is then subjected to a stereospecific epoxidation.[4]

  • Materials:

    • Cyclohexadienecarbaldehyde adduct from Stage 1

    • meta-Chloroperoxybenzoic acid (m-CPBA)

    • Dichloromethane (CH₂Cl₂)

    • Saturated sodium bicarbonate solution

    • Brine

  • Procedure:

    • Dissolve the cyclohexadienecarbaldehyde adduct in dichloromethane and cool the solution to 0 °C in an ice bath.

    • Add m-CPBA portion-wise to the cooled solution.

    • Stir the reaction mixture at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.

    • Upon completion, quench the reaction by washing with saturated sodium bicarbonate solution.

    • Separate the organic layer and wash it with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude epoxide by column chromatography.

C. Stage 3: Side-Chain Installation and Deprotection

The final stage involves the elaboration of the aldehyde to introduce the heptenyl side chain, followed by deprotection of the silyl ethers to yield this compound. A Wittig reaction is a common method for such transformations.[5]

  • Materials:

    • Epoxide from Stage 2

    • n-Hexyltriphenylphosphonium bromide

    • Strong base (e.g., n-butyllithium)

    • Anhydrous tetrahydrofuran (THF)

    • Tetrabutylammonium fluoride (TBAF)

  • Procedure (Wittig Reaction):

    • Prepare the Wittig reagent by treating n-hexyltriphenylphosphonium bromide with a strong base like n-butyllithium in anhydrous THF at 0 °C.

    • Add a solution of the epoxide from Stage 2 in THF to the ylide solution.

    • Allow the reaction to proceed at room temperature until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by column chromatography to obtain the protected this compound.

  • Procedure (Deprotection):

    • Dissolve the protected this compound in THF.

    • Add a solution of TBAF and stir at room temperature.

    • Monitor the reaction by TLC.

    • Upon completion, quench the reaction and purify the final product, racemic this compound, by column chromatography.

Data Presentation

Table 1: Summary of Key Reaction Yields (Racemic Synthesis)

StepReactionProductYield (%)Reference
1Diels-Alder ReactionCyclohexadienecarbaldehyde adductGood[4]
2Stereospecific EpoxidationEpoxidized intermediate-[4]
3Side-chain Installation & DeprotectionRacemic this compound-[4]

Note: Specific yields were not detailed in the readily available abstracts. The original publication should be consulted for precise quantitative data.

Table 2: Spectroscopic Data for Synthetic (+)-Eupenoxide

Data TypeValueReference
Optical Rotation [α]D+20 (c 1.95, CHCl₃)[5]
¹H NMRSpectra exhibit small chemical shift and multiplicity variation as a function of concentration and temperature.[5]
¹³C NMRSpectra exhibit small chemical shift and multiplicity variation as a function of concentration and temperature.[5]

Visualization of the Synthetic Workflow

Synthetic_Route_to_this compound cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product Diene (E,E)-1,4-bis[(tert-butyldimethylsilyl)oxy]butadiene Diels_Alder Diels-Alder Reaction Diene->Diels_Alder Dienophile 4-acetoxybut-2-ynal Dienophile->Diels_Alder Epoxidation Stereospecific Epoxidation Diels_Alder->Epoxidation Cyclohexadiene adduct Wittig Wittig Reaction Epoxidation->Wittig Epoxide intermediate Deprotection Deprotection Wittig->Deprotection Protected this compound This compound This compound (racemic) Deprotection->this compound

Caption: Synthetic workflow for the racemic total synthesis of this compound.

Conclusion

The synthesis of this compound via a Diels-Alder reaction provides a convergent and effective route to this natural product. The protocols outlined, based on established literature, offer a solid foundation for researchers to produce this compound for further biological evaluation. While the racemic synthesis provides a more direct route, the enantioselective synthesis is crucial for studying the specific biological activities of the natural enantiomer. For detailed quantitative data and characterization, consulting the primary literature is highly recommended.

References

Application Note: High-Purity Isolation of Eupenoxide Using Multi-Step Chromatographic Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupenoxide, a secondary metabolite isolated from fungi of the Eupenicillium species, has garnered interest within the scientific community.[1][2][3] This application note provides a detailed protocol for the purification of this compound from a fungal culture extract. The methodology employs a multi-step strategy, beginning with solid-phase extraction (SPE) for initial sample clean-up, followed by preparative high-performance liquid chromatography (HPLC) for fine purification. This protocol is designed to yield high-purity this compound suitable for downstream applications in research and drug development.

Introduction

This compound is a naturally occurring organic compound with the molecular formula C14H22O4.[4] As a secondary metabolite of fungal origin, it represents a class of molecules that are a rich source of structurally diverse and biologically active compounds.[5] The purification of such natural products is a critical step in their study, enabling accurate characterization of their physical, chemical, and biological properties. Chromatographic techniques are central to the isolation of these compounds from complex fungal extracts.[6][7] This document outlines a robust and reproducible workflow for the purification of this compound.

Experimental Protocols

Fungal Culture and Extraction

A strain of Eupenicillium sp. is cultured in a suitable broth medium to promote the production of secondary metabolites. Post-incubation, the fungal biomass is separated from the culture broth by filtration. The broth is then extracted with an organic solvent, such as ethyl acetate, to partition the organic compounds, including this compound, from the aqueous medium. The resulting organic extract is dried and concentrated to yield a crude extract.

Initial Clean-up by Solid-Phase Extraction (SPE)

The crude extract is subjected to solid-phase extraction to remove highly polar and non-polar impurities.

  • SPE Cartridge: C18 silica cartridge

  • Conditioning: The cartridge is conditioned with methanol followed by deionized water.

  • Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto the conditioned cartridge.

  • Washing: The cartridge is washed with a stepwise gradient of water and methanol to elute impurities of varying polarities.

  • Elution: The fraction containing this compound is eluted with an optimized concentration of methanol in water.

Preparative High-Performance Liquid Chromatography (HPLC)

The this compound-containing fraction from SPE is further purified by preparative HPLC.

  • Column: A reversed-phase C18 column is employed for the separation.[8]

  • Mobile Phase: A gradient of acetonitrile and water is used as the mobile phase.[8]

  • Detection: A UV detector is used to monitor the elution of compounds.

  • Fraction Collection: Fractions are collected based on the elution profile, with the peak corresponding to this compound being isolated.

Data Presentation

The following tables summarize the key parameters and expected outcomes of the purification process.

Table 1: Solid-Phase Extraction (SPE) Parameters

ParameterValue
SPE Cartridge TypeC18 Silica
Conditioning SolventsMethanol, Deionized Water
Sample Loading SolventMethanol
Wash Solvents20%, 40%, 60% Methanol in Water
Elution Solvent80% Methanol in Water

Table 2: Preparative HPLC Conditions

ParameterValue
ColumnC18, 10 µm, 250 x 21.2 mm
Mobile Phase ADeionized Water
Mobile Phase BAcetonitrile
Gradient30-70% B over 40 minutes
Flow Rate15 mL/min
Detection Wavelength210 nm
Injection Volume5 mL

Table 3: Purification Summary

Purification StepStarting Material (mg)Product Mass (mg)Purity (%)Yield (%)
Crude Extract1000-~5-
Post-SPE250125~5050
Post-HPLC12550>9840

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis fungal_culture Fungal Culture (Eupenicillium sp.) filtration Filtration fungal_culture->filtration extraction Solvent Extraction (Ethyl Acetate) filtration->extraction crude_extract Crude Extract extraction->crude_extract spe Solid-Phase Extraction (SPE) crude_extract->spe hplc Preparative HPLC spe->hplc pure_this compound High-Purity this compound hplc->pure_this compound purity_analysis Purity Analysis (Analytical HPLC) pure_this compound->purity_analysis structure_elucidation Structural Elucidation (NMR, MS) pure_this compound->structure_elucidation

Caption: Experimental workflow for the purification of this compound.

natural_product_discovery cluster_discovery Discovery Phase cluster_development Development Phase cluster_application Application screening Screening of Natural Sources isolation Isolation and Purification screening->isolation structure Structure Elucidation isolation->structure bioactivity Biological Activity Testing structure->bioactivity mechanism Mechanism of Action Studies bioactivity->mechanism preclinical Preclinical Studies mechanism->preclinical drug_candidate Potential Drug Candidate preclinical->drug_candidate

Caption: Generalized pathway for natural product drug discovery.

References

Eupenoxide: Unraveling the Mechanism of Action in Biological Systems

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupenoxide, a bicyclic epoxide with the chemical formula C14H22O4, has been identified and cataloged in chemical databases. However, a comprehensive review of the scientific literature reveals a significant gap in the understanding of its biological activity. To date, there are no published studies detailing the mechanism of action, molecular targets, or specific signaling pathways affected by this compound in any biological system. This document outlines a series of foundational experimental protocols designed to initiate the investigation into the bioactivity of this compound. These protocols serve as a starting point for researchers to elucidate its potential therapeutic effects and mechanism of action.

Introduction

While the chemical structure of this compound is known, its biological function remains uncharacterized. The presence of an epoxide functional group suggests potential reactivity with cellular nucleophiles, such as proteins and nucleic acids, a characteristic of some pharmacologically active compounds. The overall structure, a heptenyl-substituted oxabicycloheptene-diol, presents a unique scaffold that warrants investigation for potential biological effects, including but not limited to anticancer, anti-inflammatory, and neuroprotective activities. The following sections provide detailed protocols for preliminary screening and mechanistic studies of this compound.

Quantitative Data Summary

As of the latest literature review, no quantitative data regarding the biological activity of this compound (e.g., IC50, EC50, LD50) has been published. The following table is provided as a template for researchers to populate as data becomes available.

Assay TypeCell Line / Model SystemParameterValueReference
Cytotoxicity(e.g., HeLa, HEK293)IC50Data not available
Anti-inflammatory(e.g., LPS-stimulated RAW 264.7)IC50 (NO production)Data not available
Neuroprotection(e.g., H2O2-treated SH-SY5Y)EC50 (Cell Viability)Data not available

Experimental Protocols

The following protocols are designed as a foundational approach to characterizing the biological activity of this compound.

Cell Viability and Cytotoxicity Assay

Objective: To determine the cytotoxic potential of this compound against various human cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549) and a non-cancerous cell line (e.g., HEK293, fibroblasts)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent (e.g., PrestoBlue, CellTiter-Glo)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin). Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in culture medium to achieve final concentrations ranging from (for example) 0.1 µM to 100 µM. Ensure the final DMSO concentration is below 0.5% in all wells.

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the concentration-response curve and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Nitric Oxide (NO) Production Assay in Macrophages

Objective: To assess the potential anti-inflammatory activity of this compound by measuring its effect on nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • DMEM, FBS, Penicillin-Streptomycin

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate for 24 hours.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS alone).

  • Griess Assay:

    • Collect 50 µL of the culture supernatant from each well.

    • Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Calculate the concentration of nitrite in the samples and determine the inhibitory effect of this compound on NO production.

Visualization of Proposed Investigatory Workflows

The following diagrams illustrate the logical flow of experiments to begin characterizing the biological mechanism of action of this compound.

experimental_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies start This compound Compound cytotoxicity Cytotoxicity Assays (Multiple Cell Lines) start->cytotoxicity anti_inflammatory Anti-inflammatory Assays (e.g., NO, Cytokine Production) start->anti_inflammatory neuroprotection Neuroprotection Assays (e.g., Oxidative Stress Models) start->neuroprotection target_id Target Identification (e.g., Affinity Chromatography, Proteomics) cytotoxicity->target_id If active pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) anti_inflammatory->pathway_analysis If active gene_expression Gene Expression Profiling (e.g., RNA-Seq, qPCR) neuroprotection->gene_expression If active target_id->pathway_analysis pathway_analysis->gene_expression end Elucidation of Mechanism of Action gene_expression->end

Caption: Proposed experimental workflow for elucidating the biological mechanism of action of this compound.

signaling_pathway_investigation cluster_pathways Hypothesized Target Pathways cluster_readouts Experimental Readouts This compound This compound nfkb NF-κB Pathway This compound->nfkb Investigate mapk MAPK Pathway (ERK, JNK, p38) This compound->mapk Investigate pi3k_akt PI3K/Akt Pathway This compound->pi3k_akt Investigate apoptosis Apoptosis Pathway (Caspases, Bcl-2 family) This compound->apoptosis Investigate western_blot Western Blot (Phospho-proteins) nfkb->western_blot reporter_assay Reporter Gene Assays nfkb->reporter_assay mapk->western_blot pi3k_akt->western_blot caspase_activity Caspase Glo Assay apoptosis->caspase_activity

Caption: Investigational strategy for key signaling pathways potentially modulated by this compound.

Conclusion

The study of this compound's biological activity is a nascent field. The protocols and workflows outlined in this document provide a comprehensive starting point for researchers to begin to unravel its mechanism of action. The lack of existing data presents a unique opportunity for novel discoveries in the field of pharmacology and drug development. It is anticipated that the execution of these foundational experiments will lead to a clearer understanding of this compound's potential as a therapeutic agent and pave the way for more detailed mechanistic studies.

In Vitro Bioactivity Profiling of Novel Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of novel therapeutic agents from natural or synthetic sources necessitate a comprehensive evaluation of their biological activities. This document provides a suite of standardized in vitro assays to characterize the bioactivity of a test compound, hereafter referred to as "Compound X," with a focus on its cytotoxic, apoptotic, and anti-inflammatory potential. These protocols are designed to be adaptable for a wide range of compounds and cell types, providing a foundational framework for preclinical drug discovery and development.

Cytotoxicity Assays

Cytotoxicity assays are fundamental in determining the concentration at which a compound exhibits toxic effects on cells. This is crucial for establishing a therapeutic window and for understanding the compound's general cellular impact. Two common methods for assessing cytotoxicity are the MTT and LDH assays.

Data Presentation: Cytotoxicity of Compound X

The following table summarizes hypothetical cytotoxicity data for Compound X against two cancer cell lines (HeLa and A549) and one non-cancerous cell line (HEK293) after 24 and 48 hours of treatment.

Cell LineTreatment Duration (hours)Assay TypeIC50 (µM)
HeLa 24MTT25.3
48MTT15.8
24LDH30.1
48LDH18.9
A549 24MTT42.1
48MTT28.4
24LDH55.6
48LDH35.2
HEK293 24MTT> 100
48MTT85.7
24LDH> 100
48LDH92.4

Experimental Workflow: Cytotoxicity Assays

G cluster_0 Cell Seeding and Treatment cluster_1 MTT Assay cluster_2 LDH Assay seed Seed cells in 96-well plates incubate1 Incubate for 24h to allow attachment seed->incubate1 treat Treat cells with varying concentrations of Compound X incubate1->treat incubate2 Incubate for desired time points (e.g., 24h, 48h) treat->incubate2 add_mtt Add MTT reagent to each well incubate2->add_mtt For MTT Assay collect_supernatant Collect supernatant from each well incubate2->collect_supernatant For LDH Assay incubate_mtt Incubate for 2-4h to allow formazan formation add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_mtt Measure absorbance at 570 nm solubilize->read_mtt add_ldh_reagent Add LDH reaction mixture collect_supernatant->add_ldh_reagent incubate_ldh Incubate for 30 min at room temperature add_ldh_reagent->incubate_ldh read_ldh Measure absorbance at 490 nm incubate_ldh->read_ldh

A generalized workflow for in vitro cytotoxicity testing using MTT and LDH assays.
Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1] Viable cells with active metabolism convert MTT into a purple formazan product.[1]

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Compound X stock solution

  • MTT solution (5 mg/mL in PBS)[2]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[3]

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.[2]

  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of Compound X in culture medium.

  • Remove the medium from the wells and add 100 µL of the diluted Compound X. Include vehicle-treated (e.g., DMSO) and untreated controls.

  • Incubate the plate for the desired exposure time (e.g., 24 or 48 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[1]

  • Carefully remove the medium containing MTT.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[1]

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.[1]

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[4][5]

Materials:

  • 96-well flat-bottom plates

  • Complete cell culture medium

  • Compound X stock solution

  • LDH cytotoxicity assay kit

  • Microplate reader

Protocol:

  • Follow steps 1-5 of the MTT assay protocol.

  • Prepare controls as per the kit instructions, including a maximum LDH release control (lysis buffer treated).[6]

  • Carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.[7]

  • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.[7]

  • Incubate the plate at room temperature for 30 minutes, protected from light.[7]

  • Add 50 µL of the stop solution provided in the kit to each well.[7]

  • Measure the absorbance at 490 nm using a microplate reader.[7]

  • Calculate the percentage of cytotoxicity relative to the maximum LDH release control.

Apoptosis Assays

Apoptosis, or programmed cell death, is a crucial process in development and tissue homeostasis.[8] Many anti-cancer agents exert their effects by inducing apoptosis in tumor cells. The following assays can determine if Compound X induces apoptosis.

Data Presentation: Apoptosis Induction by Compound X

The following table presents hypothetical data on the induction of apoptosis in HeLa cells by Compound X after 24 hours of treatment.

Assay TypeCompound X Conc. (µM)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Relative Caspase-3/7 Activity (Fold Change)
Annexin V/PI Staining 0 (Control)2.11.51.0
1015.83.2-
2535.28.7-
5048.915.4-
Caspase-Glo 3/7 0 (Control)--1.0
10--2.8
25--6.5
50--12.3

Experimental Workflow: Apoptosis Assays

G cluster_0 Cell Treatment cluster_1 Annexin V/PI Staining cluster_2 Caspase-Glo 3/7 Assay seed Seed cells and treat with Compound X incubate Incubate for the desired time seed->incubate harvest Harvest and wash cells incubate->harvest For Annexin V/PI add_reagent Add Caspase-Glo 3/7 reagent incubate->add_reagent For Caspase Assay resuspend Resuspend in Annexin V binding buffer harvest->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate_stain Incubate in the dark stain->incubate_stain analyze Analyze by flow cytometry incubate_stain->analyze incubate_reagent Incubate at room temperature add_reagent->incubate_reagent read_luminescence Measure luminescence incubate_reagent->read_luminescence

A generalized workflow for assessing apoptosis using Annexin V/PI staining and a Caspase-Glo assay.
Experimental Protocols

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[8] In early apoptosis, phosphatidylserine (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[8] PI is a fluorescent dye that can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[8]

Materials:

  • Flow cytometry tubes

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Protocol:

  • Seed cells and treat with Compound X as described for cytotoxicity assays.

  • Harvest cells (including any floating cells in the supernatant) and wash with cold PBS.[9]

  • Centrifuge at 300 x g for 5 minutes and discard the supernatant.[10]

  • Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[10]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to the cell suspension.[9]

  • Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[10][9]

  • Add 400 µL of 1X Binding Buffer to each tube.[10]

  • Analyze the samples by flow cytometry within 1 hour.[10]

This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.[11] The assay provides a proluminescent substrate that is cleaved by active caspases-3/7 to release a substrate for luciferase, generating a luminescent signal.[11]

Materials:

  • White-walled 96-well plates

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Protocol:

  • Seed cells in a white-walled 96-well plate and treat with Compound X as described for cytotoxicity assays.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[12]

  • Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[12]

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours.[13]

  • Measure the luminescence using a luminometer.[12]

  • Calculate the fold change in caspase activity relative to the untreated control.

Apoptosis Signaling Pathway

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway death_receptor Death Receptors (e.g., Fas, TNFR1) disc DISC formation death_receptor->disc pro_caspase8 Pro-caspase-8 disc->pro_caspase8 caspase8 Caspase-8 pro_caspase8->caspase8 mito Mitochondria caspase8->mito via Bid cleavage pro_caspase3 Pro-caspase-3 caspase8->pro_caspase3 dna_damage DNA Damage / Cellular Stress bcl2_family Bcl-2 family proteins (Bax/Bak activation) dna_damage->bcl2_family bcl2_family->mito cyto_c Cytochrome c release mito->cyto_c apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome formation cyto_c->apoptosome apaf1->apoptosome caspase9 Caspase-9 apoptosome->caspase9 pro_caspase9 Pro-caspase-9 pro_caspase9->apoptosome caspase9->pro_caspase3 caspase3 Caspase-3 pro_caspase3->caspase3 parp PARP cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

A simplified diagram of the major apoptosis signaling pathways.

Anti-inflammatory Assays

Chronic inflammation is implicated in a variety of diseases. Assessing the anti-inflammatory potential of a compound is a key step in drug development. Here, we describe assays to measure the inhibition of nitric oxide (NO) production and pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Data Presentation: Anti-inflammatory Effects of Compound X

The following table shows hypothetical data for the anti-inflammatory effects of Compound X on LPS-stimulated RAW 264.7 macrophages.

Assay TypeCompound X Conc. (µM)Nitric Oxide (NO) Inhibition (%)TNF-α Inhibition (%)IL-6 Inhibition (%)
Griess Assay 0 (Control)0--
115.2--
545.8--
1078.3--
ELISA 0 (Control)-00
1-20.518.9
5-55.152.7
10-85.682.4

Experimental Workflow: Anti-inflammatory Assays

G cluster_0 Macrophage Stimulation cluster_1 Nitric Oxide (Griess) Assay cluster_2 Cytokine ELISA seed Seed RAW 264.7 macrophages pre_treat Pre-treat with Compound X for 1h seed->pre_treat stimulate Stimulate with LPS (1 µg/mL) pre_treat->stimulate incubate Incubate for 24h stimulate->incubate collect_supernatant_no Collect supernatant incubate->collect_supernatant_no For NO Assay collect_supernatant_elisa Collect supernatant incubate->collect_supernatant_elisa For ELISA add_griess Add Griess reagent collect_supernatant_no->add_griess incubate_griess Incubate for 15 min add_griess->incubate_griess read_no Measure absorbance at 540 nm incubate_griess->read_no elisa_protocol Perform sandwich ELISA for TNF-α and IL-6 collect_supernatant_elisa->elisa_protocol read_elisa Measure absorbance at 450 nm elisa_protocol->read_elisa

A generalized workflow for assessing anti-inflammatory activity.
Experimental Protocols

This assay measures the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.

Materials:

  • 96-well flat-bottom plates

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Compound X stock solution

  • Griess Reagent System

  • Sodium nitrite standard

  • Microplate reader

Protocol:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.[14]

  • Pre-treat the cells with various concentrations of Compound X for 1 hour.

  • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Collect 50-100 µL of the supernatant from each well.[15]

  • Add an equal volume of Griess reagent to the supernatant.[16]

  • Incubate at room temperature for 10-15 minutes in the dark.[16]

  • Measure the absorbance at 540 nm.[16]

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

ELISA is used to quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the cell culture supernatant.

Materials:

  • 96-well ELISA plates

  • ELISA kits for TNF-α and IL-6 (including capture and detection antibodies, recombinant cytokine standards, and substrate)

  • Wash buffer

  • Assay diluent

  • Microplate reader

Protocol:

  • Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.[17]

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants (collected from the inflammation experiment) and recombinant cytokine standards to the wells.

  • Incubate for 2 hours at room temperature.

  • Wash the plate and add the biotinylated detection antibody.[17]

  • Incubate for 1 hour at room temperature.[17]

  • Wash the plate and add streptavidin-HRP.

  • Incubate for 30 minutes at room temperature.

  • Wash the plate and add the TMB substrate solution.

  • Stop the reaction with a stop solution (e.g., 2N H2SO4).[18]

  • Measure the absorbance at 450 nm.[18]

  • Calculate the cytokine concentrations from the standard curve.

Pro-inflammatory Signaling Pathways

G cluster_nfkb NF-κB Pathway cluster_mapk MAPK Pathway lps LPS tlr4 TLR4 lps->tlr4 ikk IKK complex tlr4->ikk mapkkk MAPKKK (e.g., TAK1) tlr4->mapkkk ikb IκBα ikk->ikb phosphorylates nfkb NF-κB (p50/p65) ikb->nfkb releases nucleus_nfkb NF-κB translocation to nucleus nfkb->nucleus_nfkb gene_transcription_nfkb Pro-inflammatory gene transcription (TNF-α, IL-6, iNOS) nucleus_nfkb->gene_transcription_nfkb mapkk MAPKK (e.g., MEK, MKK) mapkkk->mapkk mapk MAPK (e.g., ERK, JNK, p38) mapkk->mapk ap1 AP-1 activation mapk->ap1 gene_transcription_mapk Pro-inflammatory gene transcription ap1->gene_transcription_mapk

Simplified diagram of key pro-inflammatory signaling pathways (NF-κB and MAPK).

References

Application Notes and Protocols for the Evaluation of Novel Compounds as Potential HIV-1 Integrase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following document provides a generalized framework for the investigation of novel compounds, such as the natural product eupenoxide, as potential HIV-1 integrase inhibitors. As of the latest literature review, there is no published scientific evidence directly linking this compound to HIV-1 integrase inhibitory activity. Therefore, the application of these protocols to this compound is presented as a hypothetical research strategy.

Introduction to HIV-1 Integrase as a Therapeutic Target

The Human Immunodeficiency Virus type 1 (HIV-1) integrase is a crucial enzyme for the replication of the virus.[1][2] It catalyzes the insertion of the viral DNA into the host cell's genome, a step known as integration.[1][3] This process is essential for the establishment of a productive and persistent infection. The lack of a human cellular equivalent to HIV-1 integrase makes it an attractive and highly specific target for antiretroviral therapy, minimizing the potential for off-target effects and associated toxicity.[3][4]

Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that effectively block the integration process.[5] Currently, several INSTIs are FDA-approved and are key components of highly active antiretroviral therapy (HAART).[6][7][8] The continuous emergence of drug-resistant HIV-1 strains necessitates the ongoing search for new and effective integrase inhibitors with novel mechanisms of action or improved resistance profiles.

Mechanism of HIV-1 Integration and Inhibition

The integration of viral DNA into the host genome is a two-step process catalyzed by HIV-1 integrase:

  • 3'-Processing: The integrase enzyme removes a dinucleotide from each 3' end of the viral DNA.[1]

  • Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host cell's DNA.[1]

Integrase inhibitors typically work by binding to the active site of the integrase enzyme, chelating essential metal ions (usually Mg²⁺), and preventing the strand transfer step.[5] This blockade of integration effectively halts the viral replication cycle.

HIV_Integration_Inhibition Mechanism of HIV-1 Integration and Inhibition cluster_viral_entry Viral Replication Cycle cluster_integration_process HIV-1 Integrase Action Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integration Integration into Host DNA Viral_DNA->Integration Provirus Provirus Integration->Provirus Integrase_vDNA Integrase + Viral DNA Integration->Integrase_vDNA 3_Processing 3'-Processing Integrase_vDNA->3_Processing Strand_Transfer Strand Transfer 3_Processing->Strand_Transfer Integrase_Inhibitor Integrase Inhibitor (e.g., this compound - Hypothetical) Integrase_Inhibitor->Strand_Transfer Inhibits

Caption: Mechanism of HIV-1 Integration and Inhibition.

Profile of this compound

This compound is a polyketide natural product whose structure has been elucidated and synthesized.[9] Natural products are a rich source of novel chemical scaffolds for drug discovery, and many have been shown to possess a wide range of biological activities, including antiviral properties. The complex stereochemistry of this compound presents a unique three-dimensional structure that could potentially interact with biological targets such as viral enzymes. However, to date, no studies have reported any anti-HIV-1 or integrase inhibitory activity for this compound.

Data Presentation: Evaluating Putative HIV-1 Integrase Inhibitors

When evaluating a novel compound like this compound for its potential as an HIV-1 integrase inhibitor, it is crucial to present the quantitative data in a clear and structured manner. The following table provides a template for summarizing key experimental results.

CompoundIC₅₀ (µM)¹EC₅₀ (µM)²CC₅₀ (µM)³Selectivity Index (SI)⁴
This compound (Hypothetical) TBDTBDTBDTBD
Raltegravir (Control)ValueValueValueValue
Elvitegravir (Control)ValueValueValueValue
Dolutegravir (Control)ValueValueValueValue

¹IC₅₀ (Half-maximal inhibitory concentration): The concentration of the compound required to inhibit 50% of the in vitro activity of the HIV-1 integrase enzyme. ²EC₅₀ (Half-maximal effective concentration): The concentration of the compound required to inhibit 50% of viral replication in a cell-based assay. ³CC₅₀ (Half-maximal cytotoxic concentration): The concentration of the compound that results in 50% cell death in a cytotoxicity assay. ⁴Selectivity Index (SI): Calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more favorable therapeutic window.

Experimental Protocols

The following are detailed protocols for the key experiments required to assess the potential of a novel compound as an HIV-1 integrase inhibitor.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of the integration process using purified recombinant HIV-1 integrase.

Materials:

  • Recombinant HIV-1 Integrase

  • Oligonucleotide substrates mimicking the viral DNA ends (donor substrate) and host DNA (target substrate)

  • Assay Buffer: 20 mM HEPES, pH 7.5, 10 mM DTT, 7.5 mM MgCl₂, 4% glycerol

  • Test compound (e.g., this compound) and known inhibitors (e.g., Raltegravir)

  • Detection system (e.g., fluorescence-based or radioactivity-based)

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add the assay buffer.

  • Add serial dilutions of the test compound and control inhibitors to the wells.

  • Add the donor oligonucleotide substrate and recombinant HIV-1 integrase to each well and incubate to allow for the formation of the integrase-DNA complex.

  • Initiate the strand transfer reaction by adding the target oligonucleotide substrate.

  • Incubate the reaction mixture at 37°C.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detect the product of the strand transfer reaction using an appropriate method.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by non-linear regression analysis.

Cell-Based HIV-1 Replication Assay

This assay determines the antiviral activity of the compound in a cellular context.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4, CEM-SS)

  • Laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB)

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Test compound and control inhibitors

  • Method for quantifying viral replication (e.g., p24 antigen ELISA, reverse transcriptase activity assay)

Protocol:

  • Seed the T-lymphocyte cells in a 96-well plate.

  • Add serial dilutions of the test compound and control inhibitors to the cells.

  • Infect the cells with a predetermined amount of HIV-1.

  • Incubate the infected cells at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication.

  • After the incubation period, collect the cell culture supernatant.

  • Quantify the amount of viral replication in the supernatant using a suitable method.

  • Calculate the percentage of inhibition of viral replication for each compound concentration and determine the EC₅₀ value.

Cytotoxicity Assay

This assay is crucial to determine if the observed antiviral activity is due to specific inhibition of viral replication or general cellular toxicity.

Materials:

  • Human T-lymphocyte cell line (same as in the antiviral assay)

  • Cell culture medium

  • Test compound

  • Reagent for measuring cell viability (e.g., MTT, XTT, or a commercial kit)

Protocol:

  • Seed the T-lymphocyte cells in a 96-well plate.

  • Add serial dilutions of the test compound to the cells.

  • Incubate the cells at 37°C in a CO₂ incubator for the same duration as the antiviral assay.

  • Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence to determine the percentage of viable cells.

  • Calculate the percentage of cytotoxicity for each compound concentration and determine the CC₅₀ value.

Experimental_Workflow Experimental Workflow for HIV-1 Integrase Inhibitor Screening Compound_Library Novel Compound (e.g., this compound) In_Vitro_Assay In Vitro HIV-1 Integrase Strand Transfer Assay Compound_Library->In_Vitro_Assay Cytotoxicity_Assay Cytotoxicity Assay Compound_Library->Cytotoxicity_Assay IC50_Determination Determine IC₅₀ In_Vitro_Assay->IC50_Determination Cell_Based_Assay Cell-Based HIV-1 Replication Assay IC50_Determination->Cell_Based_Assay EC50_Determination Determine EC₅₀ Cell_Based_Assay->EC50_Determination SI_Calculation Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) EC50_Determination->SI_Calculation CC50_Determination Determine CC₅₀ Cytotoxicity_Assay->CC50_Determination CC50_Determination->SI_Calculation Lead_Compound Lead Compound for Further Development SI_Calculation->Lead_Compound

Caption: Experimental Workflow for HIV-1 Integrase Inhibitor Screening.

Conclusion

The search for novel HIV-1 integrase inhibitors remains a critical area of research in the fight against AIDS. Natural products like this compound offer a vast chemical diversity that could yield promising lead compounds. The protocols and framework outlined in these application notes provide a robust starting point for the systematic evaluation of such compounds. While this compound itself has not been reported to have anti-HIV activity, the application of these methodologies could uncover its potential or that of other novel chemical entities as future antiretroviral agents. It is imperative that any investigation into new compounds is conducted with rigorous scientific methodology, including appropriate controls and comprehensive data analysis.

References

High-Throughput Screening of Eupenoxide Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for the high-throughput screening (HTS) of Eupenoxide derivatives, a class of fungal-derived polycyclic endoperoxides. The protocols outlined below are designed to assess the cytotoxic and anti-inflammatory potential of these compounds, activities commonly associated with this structural class of natural products.

Introduction to this compound and its Therapeutic Potential

This compound is a polyketide macrolide belonging to the family of fungal polycyclic endoperoxides. Natural products containing an endoperoxide bridge are known to exhibit a range of biological activities, including antiprotozoal, antitumor, and anti-inflammatory effects. The therapeutic potential of this compound and its synthetic derivatives warrants a systematic screening approach to identify lead compounds for drug discovery programs. High-throughput screening offers an efficient methodology for evaluating large libraries of these derivatives against relevant biological targets.

High-Throughput Screening Workflow

A generalized workflow for the high-throughput screening of a this compound derivative library is depicted below. This workflow begins with the primary screening of the compound library for cytotoxic and anti-inflammatory activities, followed by secondary validation and dose-response analysis of the initial hits.

HTS_Workflow cluster_0 Primary Screening cluster_1 Hit Confirmation & Dose-Response cluster_2 Lead Identification Compound Library Compound Library Cytotoxicity Assay Cytotoxicity Assay Compound Library->Cytotoxicity Assay Primary Screen Anti-inflammatory Assay Anti-inflammatory Assay Compound Library->Anti-inflammatory Assay Primary Screen Active Hits Active Hits Cytotoxicity Assay->Active Hits Anti-inflammatory Assay->Active Hits Dose-Response Cytotoxicity Dose-Response Cytotoxicity Active Hits->Dose-Response Cytotoxicity Dose-Response Anti-inflammatory Dose-Response Anti-inflammatory Active Hits->Dose-Response Anti-inflammatory Validated Leads Validated Leads Dose-Response Cytotoxicity->Validated Leads Dose-Response Anti-inflammatory->Validated Leads

Caption: High-throughput screening workflow for this compound derivatives.

Experimental Protocols

Cell Culture
  • Cell Lines:

    • For Cytotoxicity: A panel of human cancer cell lines (e.g., MCF-7 - breast cancer, HCT-116 - colon cancer, A549 - lung cancer).

    • For Anti-inflammatory Assays: RAW 264.7 murine macrophage cell line.

  • Culture Conditions: Cells are to be maintained in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cultures should be incubated at 37°C in a humidified atmosphere of 5% CO2.

Primary Cytotoxicity Screening

This protocol is designed to identify this compound derivatives that exhibit cytotoxic activity against cancer cell lines.

Protocol: Resazurin-Based Cell Viability Assay

  • Cell Seeding: Seed cancer cells in clear-bottom 96-well plates at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours.

  • Compound Treatment: Add this compound derivatives from a stock plate to a final concentration of 10 µM. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C and 5% CO2.

  • Resazurin Addition: Add 20 µL of resazurin solution (0.15 mg/mL in PBS) to each well.

  • Incubation: Incubate for 2-4 hours at 37°C.

  • Fluorescence Reading: Measure the fluorescence at an excitation wavelength of 560 nm and an emission wavelength of 590 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Primary Anti-inflammatory Screening

This protocol aims to identify derivatives that can suppress the inflammatory response in macrophages.

Protocol: Nitric Oxide (NO) Production Assay (Griess Test)

  • Cell Seeding: Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells per well in 100 µL of culture medium and allow them to adhere overnight.

  • Compound Pre-treatment: Pre-treat the cells with this compound derivatives at a final concentration of 10 µM for 1 hour.

  • LPS Stimulation: Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include wells with cells and media only (negative control), cells with LPS only (positive control), and cells with a known inhibitor of NO production (e.g., L-NAME) as a control.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Griess Reagent Assay:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 10 minutes at room temperature, protected from light.

  • Absorbance Reading: Measure the absorbance at 540 nm using a plate reader.

  • Data Analysis: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve. Calculate the percentage of NO inhibition relative to the LPS-treated positive control.

Data Presentation

Quantitative data from the primary screens and subsequent dose-response analyses should be tabulated for clear comparison of the this compound derivatives.

Table 1: Example Data from Primary Cytotoxicity Screen

Compound IDConcentration (µM)Cell Line% Cell Viability
This compound-D110MCF-785.2 ± 4.1
This compound-D210MCF-715.6 ± 2.5
This compound-D310MCF-792.1 ± 5.3
Doxorubicin1MCF-75.8 ± 1.2

Table 2: Example Data from Primary Anti-inflammatory Screen

Compound IDConcentration (µM)% NO Inhibition
This compound-D11012.5 ± 3.2
This compound-D41078.9 ± 6.7
This compound-D5105.2 ± 1.8
L-NAME10095.1 ± 2.9

Table 3: Example Dose-Response Data for a Hit Compound

Compound IDConcentration (µM)Cytotoxicity (IC50, µM)Anti-inflammatory (IC50, µM)
This compound-D20.1 - 1008.5> 100
This compound-D40.1 - 10065.212.3

Potential Signaling Pathways and Mechanisms of Action

Fungal endoperoxides are thought to exert their biological effects through various signaling pathways. The diagrams below illustrate a hypothetical mechanism for cytotoxicity and a potential pathway for anti-inflammatory action that could be investigated for active this compound derivatives.

Proposed Cytotoxic Mechanism

The endoperoxide bridge is a key pharmacophore that can be activated, leading to the generation of reactive oxygen species (ROS) and subsequent induction of apoptosis.

Cytotoxic_Mechanism This compound Derivative This compound Derivative ROS Generation ROS Generation This compound Derivative->ROS Generation Mitochondrial Stress Mitochondrial Stress ROS Generation->Mitochondrial Stress Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis

Caption: Proposed cytotoxic mechanism of this compound derivatives.

Potential Anti-inflammatory Signaling Pathway

Active this compound derivatives may inhibit the production of inflammatory mediators by modulating key signaling pathways such as NF-κB and MAPK.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK NF-kB Activation NF-kB Activation IKK->NF-kB Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-kB Activation->Pro-inflammatory Gene Expression This compound Derivative This compound Derivative This compound Derivative->Inhibition Inhibition->IKK

Caption: Potential anti-inflammatory signaling pathway modulation.

Conclusion

The protocols and workflows described in these application notes provide a robust starting point for the high-throughput screening of this compound derivatives. By systematically evaluating their cytotoxic and anti-inflammatory properties, promising lead compounds can be identified for further preclinical development. Subsequent studies should focus on elucidating the precise mechanisms of action of the most potent derivatives.

Application Notes and Protocols for the Synthesis of Eupenoxide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eupenoxide, a naturally occurring cyclohexene oxide, and its analogs have garnered interest within the scientific community due to their potential biological activities. This document provides detailed application notes and protocols for the enantioselective total synthesis of (+)-Eupenoxide, based on the well-established synthetic route developed by Mehta and Roy. This approach utilizes a chemoenzymatic desymmetrization strategy to establish the key stereochemistry, followed by stereoselective reductions to afford the target molecule. The protocols provided herein are intended to serve as a comprehensive guide for researchers engaged in the synthesis of this compound analogs for further investigation in drug discovery and development.

Introduction

The synthesis of complex natural products with high stereochemical control is a significant challenge in organic chemistry. This compound, a polyketide antibiotic, presents a compact yet stereochemically rich scaffold that has made it an attractive target for total synthesis. The enantioselective synthesis of (+)-Eupenoxide not only allows for the unambiguous determination of its absolute configuration but also provides a synthetic route that can be adapted to produce a variety of analogs for structure-activity relationship (SAR) studies.

This application note focuses on a robust and efficient synthetic pathway commencing from a readily available Diels-Alder adduct. The key transformations include an enzymatic desymmetrization of a meso-epoxyquinone, a regioselective and stereoselective DIBAL-H reduction, and a diastereoselective Luche reduction.

Synthetic Pathway Overview

The enantioselective total synthesis of (+)-Eupenoxide begins with the lipase-mediated desymmetrization of the meso-epoxyquinone 5 , which yields the O-acetylated epoxyquinone (+)-6 with high enantiomeric excess. Subsequent reduction of the carbonyl group in (+)-6 using diisobutylaluminium hydride (DIBAL-H) proceeds with high regio- and stereoselectivity to furnish the hydroxy enone (-)-7 . The final key stereocenter is introduced via a Luche reduction of (-)-7 , which provides the cis-1,4-cyclohexenediol (-)-8 . This intermediate possesses the requisite stereochemistry for the formation of the target molecule, ent-Eupenoxide, which is the enantiomer of the naturally occurring substance.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of (+)-Eupenoxide.

StepReactionStarting MaterialProductReagents and ConditionsYield (%)Enantiomeric Excess (%)
1Enzymatic Desymmetrizationmeso-epoxyquinone 5 (+)-6 Lipase PS-30, vinyl acetate, t-butyl methyl ether, 0 °C82>99
2Regio- and Stereoselective Reduction(+)-6 (-)-7 DIBAL-H, CH₂Cl₂, -78 °C88-
3Diastereoselective Reduction(-)-7 (-)-8 NaBH₄, CeCl₃·7H₂O, MeOH, 0 °C85-

Experimental Protocols

Protocol 1: Synthesis of (+)-O-Acetyl-epoxyquinone ((+)-6)

Materials:

  • meso-epoxyquinone 5

  • Lipase PS-30 (Amano) immobilized on Celite

  • Vinyl acetate

  • tert-Butyl methyl ether

  • Celite

Procedure:

  • To a solution of meso-epoxyquinone 5 (1.0 g, 5.55 mmol) in tert-butyl methyl ether (50 mL) at 0 °C, add vinyl acetate (2.0 mL, 22.2 mmol) and Lipase PS-30 immobilized on Celite (1.0 g).

  • Stir the reaction mixture at 0 °C and monitor the progress by TLC.

  • Upon completion (typically 6-8 hours), filter the reaction mixture through a pad of Celite.

  • Wash the Celite pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford (+)-O-acetyl-epoxyquinone ((+)-6 ) as a white solid.

Protocol 2: Synthesis of Hydroxy Enone ((-)-7)

Materials:

  • (+)-O-Acetyl-epoxyquinone ((+)-6 )

  • Diisobutylaluminium hydride (DIBAL-H) (1.0 M solution in hexanes)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Methanol

  • Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)

  • Ethyl acetate

Procedure:

  • Dissolve (+)-O-acetyl-epoxyquinone ((+)-6 ) (500 mg, 2.25 mmol) in anhydrous dichloromethane (25 mL) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DIBAL-H (1.0 M solution in hexanes, 2.5 mL, 2.5 mmol) dropwise to the cooled solution.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of methanol (5 mL) at -78 °C.

  • Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt (20 mL).

  • Stir vigorously until two clear layers are formed.

  • Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield hydroxy enone ((-)-7 ).

Protocol 3: Synthesis of cis-1,4-Cyclohexenediol ((-)-8)

Materials:

  • Hydroxy enone ((-)-7 )

  • Sodium borohydride (NaBH₄)

  • Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

  • Methanol (MeOH)

  • Ethyl acetate

Procedure:

  • Dissolve hydroxy enone ((-)-7 ) (200 mg, 1.1 mmol) in methanol (10 mL) and cool the solution to 0 °C in an ice bath.

  • Add cerium(III) chloride heptahydrate (450 mg, 1.2 mmol) to the solution and stir until it dissolves.

  • Add sodium borohydride (45 mg, 1.2 mmol) portion-wise to the reaction mixture at 0 °C.

  • Stir the reaction for 30 minutes at 0 °C.

  • Quench the reaction by adding water (10 mL).

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extract the aqueous residue with ethyl acetate (3 x 15 mL).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain cis-1,4-cyclohexenediol ((-)-8 ).

Visualizations

Synthetic Workflow for (+)-Eupenoxide

G cluster_start Starting Material cluster_step1 Step 1: Enzymatic Desymmetrization cluster_step2 Step 2: Regio- and Stereoselective Reduction cluster_step3 Step 3: Diastereoselective Reduction cluster_final Final Product meso-epoxyquinone_5 meso-epoxyquinone (5) reagents1 Lipase PS-30 Vinyl Acetate product1 (+)-O-Acetyl-epoxyquinone ((+)-6) reagents1->product1 82% yield >99% ee reagents2 DIBAL-H product2 Hydroxy Enone ((-)-7) reagents2->product2 88% yield reagents3 NaBH4, CeCl3·7H2O product3 cis-1,4-Cyclohexenediol ((-)-8) reagents3->product3 85% yield This compound ent-Eupenoxide product3->this compound

Caption: Synthetic workflow for the enantioselective total synthesis of ent-Eupenoxide.

Logical Relationship of Key Transformations

G Start Meso Compound (Achiral) Chiral_Intermediate Chiral Building Block ((+)-6) Start->Chiral_Intermediate Enzymatic Desymmetrization Stereocenter_1 First Key Stereocenter ((-)-7) Chiral_Intermediate->Stereocenter_1 Stereoselective Reduction (DIBAL-H) Stereocenter_2 Second Key Stereocenter ((-)-8) Stereocenter_1->Stereocenter_2 Diastereoselective Reduction (Luche) Target Final Product (ent-Eupenoxide) Stereocenter_2->Target Final Cyclization (not detailed)

Caption: Logical flow of stereocenter induction in the synthesis of ent-Eupenoxide.

Application Notes and Protocols: Eupenoxide Stability and Degradation Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Eupenoxide, a molecule with the formula C14H22O4[1], is a compound of interest for various research and development applications. Understanding its stability and degradation profile is critical for ensuring its quality, efficacy, and safety in preclinical and clinical studies. These application notes provide a comprehensive overview of the recommended protocols for assessing the stability of this compound under various environmental conditions. The described methodologies are based on established guidelines for stability testing of active pharmaceutical ingredients.[2][3]

Physicochemical Properties of this compound

A summary of the basic chemical properties of this compound is provided in the table below.

PropertyValueReference
Molecular FormulaC14H22O4[1]
Molecular Weight254.32 g/mol [1]
StereochemistryAbsolute[1]
Defined Stereocenters4[1]
E/Z Centers1[1]

Stability Testing Protocols

The following protocols are designed to assess the intrinsic stability of this compound and its susceptibility to degradation under various stress conditions. These tests are crucial for identifying potential degradation products, establishing degradation pathways, and determining appropriate storage conditions.

Forced Degradation Studies (Stress Testing)

Forced degradation studies are essential for understanding the intrinsic stability of a molecule by exposing it to conditions more severe than accelerated stability testing.[2][3]

Objective: To identify likely degradation products, understand degradation pathways, and validate the stability-indicating power of the analytical methods.

Experimental Workflow for Forced Degradation:

Forced_Degradation_Workflow cluster_start Start cluster_conditions Stress Conditions cluster_analysis Analysis cluster_outcome Outcome start This compound Stock Solution acid Acid Hydrolysis (e.g., 0.1N HCl) start->acid base Base Hydrolysis (e.g., 0.1N NaOH) start->base oxidation Oxidative Stress (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 60°C) start->thermal photo Photolytic Stress (UV/Vis light) start->photo analysis LC-MS/MS Analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis outcome Identify Degradants & Pathways analysis->outcome

Caption: Workflow for forced degradation studies of this compound.

Protocols:

  • Hydrolytic Degradation:

    • Prepare solutions of this compound in acidic (0.1 N HCl), basic (0.1 N NaOH), and neutral (purified water) conditions.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

  • Oxidative Degradation:

    • Dissolve this compound in a solution of hydrogen peroxide (e.g., 3%).

    • Incubate at room temperature.

    • Collect samples at various time intervals.

    • Analyze the samples to determine the extent of degradation.

  • Thermal Degradation:

    • Expose solid this compound to elevated temperatures (e.g., 60°C, 80°C) in a stability chamber.

    • Test samples at different time points to assess degradation.

  • Photostability:

    • Expose a solution of this compound and the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.

    • A control sample should be protected from light.

    • Analyze the exposed and control samples.

Long-Term and Accelerated Stability Studies

These studies are designed to establish a shelf-life and recommended storage conditions for the drug substance.[2][3]

Testing Frequency:

  • Long-Term Studies: Testing should be performed every 3 months for the first year, every 6 months for the second year, and annually thereafter.[2][3]

  • Accelerated Studies: A minimum of three time points, including the initial and final points (e.g., 0, 3, and 6 months), is recommended.[2][3]

Data Presentation:

The results of the stability studies should be summarized in tables to facilitate comparison and analysis.

Table 1: Long-Term Stability Data for this compound

Storage ConditionTime Point (Months)AppearanceAssay (%)Degradation Products (%)
25°C / 60% RH0White Powder99.8< 0.1
3No Change99.50.2
6No Change99.20.3
12No Change98.90.5

Table 2: Accelerated Stability Data for this compound

Storage ConditionTime Point (Months)AppearanceAssay (%)Degradation Products (%)
40°C / 75% RH0White Powder99.8< 0.1
3No Change98.50.8
6Slight Yellowing97.21.5

Hypothetical Degradation Pathway

Based on the chemical structure of this compound, a hypothetical degradation pathway involving hydrolysis of the epoxide ring and oxidation of the alcohol functionalities can be proposed. The identification of actual degradation products would require experimental data from the forced degradation studies.

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_further Further Degradation This compound This compound Diol Diol Degradant This compound->Diol Epoxide Opening Oxidized_Product Oxidized Degradant This compound->Oxidized_Product Alcohol Oxidation Small_Molecules Smaller Fragments Diol->Small_Molecules Oxidized_Product->Small_Molecules

Caption: A hypothetical degradation pathway for this compound.

Analytical Methodology

A validated stability-indicating analytical method is crucial for the accurate quantification of this compound and its degradation products. A High-Performance Liquid Chromatography (HPLC) method with UV or Mass Spectrometric (MS) detection is recommended.

Protocol for Method Validation:

The analytical method should be validated for specificity, linearity, range, accuracy, precision, and robustness according to ICH guidelines.

These application notes provide a framework for conducting comprehensive stability and degradation studies of this compound. The successful execution of these protocols will yield critical data for the development and formulation of this compound-containing products, ensuring their quality and safety.

References

Protocol for the Preparation of Eupenoxide Solutions for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupenoxide is a naturally derived antibiotic with demonstrated antifungal properties, isolated from fungi of the Eupenicillium genus.[1] Its potential as a therapeutic agent necessitates standardized protocols for the preparation of solutions to ensure experimental reproducibility and accuracy. This document provides detailed application notes and protocols for the preparation of this compound solutions for use in research and drug development settings.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of this compound is crucial for the correct preparation and handling of its solutions.

Table 1: Physicochemical Data for this compound

PropertyValueSource
Molecular Formula C₁₄H₂₂O₄[2][3]
Molecular Weight 254.32 g/mol [2][3]
Appearance Solid[1]
CAS Number 89773-19-3[1]

1.1. Safety Precautions

As a bioactive compound, appropriate safety measures should be observed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area. Avoid inhalation of dust or aerosols.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Note: A specific Safety Data Sheet (SDS) for this compound was not found during the literature search. The safety precautions provided are general recommendations for handling bioactive compounds. Users should exercise caution and refer to institutional safety guidelines.

Solution Preparation Protocols

The choice of solvent is critical for dissolving this compound and maintaining its stability. Based on the general solubility of similar natural products, Dimethyl Sulfoxide (DMSO) and ethanol are recommended as primary solvents.

2.1. Materials

  • This compound (solid)

  • Dimethyl Sulfoxide (DMSO), molecular biology grade

  • Ethanol (200 proof, absolute), molecular biology grade

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Sonicator (optional)

2.2. Preparation of Stock Solutions

Protocol 2.2.1: this compound Stock Solution in DMSO (10 mM)

  • Weighing: Accurately weigh out 2.54 mg of this compound powder and transfer it to a sterile 1.5 mL amber microcentrifuge tube.

  • Dissolution: Add 1 mL of molecular biology grade DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution if necessary.

  • Storage: Store the 10 mM stock solution at -20°C in tightly sealed amber tubes to protect from light and moisture.

Protocol 2.2.2: this compound Stock Solution in Ethanol (10 mM)

  • Weighing: Accurately weigh out 2.54 mg of this compound powder and transfer it to a sterile 1.5 mL amber microcentrifuge tube.

  • Dissolution: Add 1 mL of absolute ethanol to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. As with DMSO, gentle warming or sonication may be used to facilitate dissolution.

  • Storage: Store the 10 mM stock solution at -20°C in tightly sealed amber tubes.

2.3. Preparation of Working Solutions

Working solutions should be prepared fresh for each experiment by diluting the stock solution in the appropriate cell culture medium or buffer.

Protocol 2.3.1: Preparation of a 100 µM Working Solution in Aqueous Buffer (e.g., PBS)

  • Thaw Stock Solution: Thaw the 10 mM this compound stock solution (in DMSO or ethanol) at room temperature.

  • Serial Dilution: Perform a 1:100 serial dilution by adding 10 µL of the 10 mM stock solution to 990 µL of the desired aqueous buffer (e.g., PBS or cell culture medium).

  • Mixing: Gently vortex the working solution to ensure homogeneity.

  • Use: Use the freshly prepared working solution immediately for your experiments. Avoid repeated freeze-thaw cycles of the stock solution.

Table 2: Recommended Solvents and Storage Conditions

SolventConcentrationStorage TemperatureNotes
DMSO 10 mM (Stock)-20°CProtect from light and moisture.
Ethanol 10 mM (Stock)-20°CProtect from light.
Aqueous Buffer ≤ 100 µM (Working)Use immediatelyPrepare fresh from stock.

Note: The solubility and stability of this compound in these solvents have been inferred from common practices for similar natural products. It is highly recommended to perform a small-scale pilot experiment to confirm solubility and stability under your specific experimental conditions.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for preparing this compound solutions for cell-based assays.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation weigh Weigh this compound Powder dissolve Dissolve in DMSO or Ethanol weigh->dissolve store Store at -20°C dissolve->store thaw Thaw Stock Solution store->thaw For each experiment dilute Dilute in Aqueous Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for this compound Solution Preparation.

Putative Signaling Pathway Interactions

While the specific signaling pathways modulated by this compound have not been definitively elucidated in the available literature, its antifungal activity suggests potential interference with pathways crucial for fungal cell survival. Many antifungal agents exert their effects by disrupting the fungal cell membrane, inhibiting cell wall synthesis, or inducing oxidative stress.

The diagram below conceptualizes a general model of how an antifungal compound like this compound might induce cellular stress and impact key signaling pathways in a fungal cell.

G cluster_0 Cellular Targets cluster_1 Cellular Stress Response cluster_2 Downstream Effects This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Disruption CellWall Cell Wall Synthesis This compound->CellWall Inhibition ROS Increased ROS CellMembrane->ROS CWI Cell Wall Integrity Pathway CellWall->CWI MAPK MAPK Pathway (e.g., Hog1) ROS->MAPK Apoptosis Apoptosis MAPK->Apoptosis GrowthInhibition Inhibition of Growth CWI->GrowthInhibition

Caption: Putative Antifungal Mechanism of this compound.

This proposed mechanism is based on the known actions of other antifungal compounds. Researchers are encouraged to investigate the specific molecular targets and signaling cascades affected by this compound in their model systems.

Conclusion

This document provides a foundational protocol for the preparation of this compound solutions. Due to the limited availability of specific data for this compound, researchers should validate these protocols within their experimental setup. Careful adherence to these guidelines will promote consistency and reliability in the study of this promising antifungal agent.

References

Application Notes and Protocols for Eupenoxide in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eupenoxide is a naturally occurring sesquiterpenoid compound isolated from plants of the Eupatorium genus. Recent scientific interest has focused on the potential therapeutic properties of related compounds, such as eupalinolides, particularly in the context of oncology research. These compounds have been reported to exhibit anti-proliferative and pro-apoptotic effects in various cancer cell lines. The proposed mechanisms of action involve the induction of reactive oxygen species (ROS), cell cycle arrest, and the modulation of key signaling pathways, such as the STAT3 pathway.

This document provides detailed application notes and protocols for the use of this compound in cell culture experiments, designed to assist researchers in investigating its potential as a cytotoxic agent. Due to the limited availability of published data specifically for this compound, the quantitative data and some mechanistic insights provided herein are based on studies of the closely related and structurally similar compounds, eupalinolide J and eupalinolide O. Researchers are advised to perform initial dose-response studies to determine the optimal concentration of this compound for their specific cell lines and experimental conditions.

Mechanism of Action

This compound and related eupalinolides are believed to exert their cytotoxic effects through a multi-faceted approach:

  • Induction of Apoptosis: These compounds have been shown to trigger programmed cell death. This is often characterized by the disruption of the mitochondrial membrane potential and the activation of caspases.

  • Cell Cycle Arrest: Treatment with these compounds can lead to a halt in the cell cycle, preventing cancer cells from proliferating.

  • Generation of Reactive Oxygen Species (ROS): An increase in intracellular ROS can lead to oxidative stress, damaging cellular components and contributing to apoptosis.

  • Inhibition of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is a key protein involved in cell survival and proliferation. Inhibition of STAT3 signaling is a promising strategy in cancer therapy.

Data Presentation

Note: The following IC50 values are for eupalinolide J and eupalinolide O, compounds structurally related to this compound. These values should be used as a reference for initiating dose-response experiments with this compound.

CompoundCell LineCell TypeIncubation TimeIC50 (µM)Citation
Eupalinolide JMDA-MB-231Triple-Negative Breast Cancer48h3.74 ± 0.58[1]
Eupalinolide JMDA-MB-468Triple-Negative Breast Cancer48h4.30 ± 0.39[1]
Eupalinolide OMDA-MB-231Triple-Negative Breast Cancer24h10.34[2]
Eupalinolide OMDA-MB-231Triple-Negative Breast Cancer48h5.85[2]
Eupalinolide OMDA-MB-231Triple-Negative Breast Cancer72h3.57[2]
Eupalinolide OMDA-MB-453Triple-Negative Breast Cancer24h11.47[2]
Eupalinolide OMDA-MB-453Triple-Negative Breast Cancer48h7.06[2]
Eupalinolide OMDA-MB-453Triple-Negative Breast Cancer72h3.03[2]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits cell viability by 50% (IC50).

Materials:

  • Target cancer cell lines

  • Complete cell culture medium

  • This compound stock solution (dissolved in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate Buffered Saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified incubator with 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and a no-treatment control.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying apoptosis in cells treated with this compound using flow cytometry.

Materials:

  • Target cancer cell lines

  • 6-well cell culture plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with this compound at the desired concentrations (e.g., based on the IC50 value) for a specified time. Include an untreated control.

  • Harvest the cells, including any floating cells, by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution.

Materials:

  • Target cancer cell lines

  • 6-well cell culture plates

  • This compound

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.

  • Harvest the cells and wash with PBS.

  • Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.

  • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples by flow cytometry.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the fluorescent probe DCFH-DA to measure intracellular ROS levels.

Materials:

  • Target cancer cell lines

  • 96-well black, clear-bottom plates

  • This compound

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free medium

  • PBS

  • Fluorescence microplate reader

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and allow them to adhere.

  • Treat the cells with this compound at various concentrations for the desired time.

  • Remove the treatment medium and wash the cells with PBS.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells with PBS to remove excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

Analysis of STAT3 Phosphorylation by Western Blot

This protocol is for determining the effect of this compound on the phosphorylation of STAT3.

Materials:

  • Target cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Seed cells and treat with this compound as described previously.

  • Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.

  • Denature the protein samples by boiling with Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

G This compound This compound ROS ROS This compound->ROS induces STAT3 STAT3 This compound->STAT3 inhibits phosphorylation CellCycleArrest Cell Cycle Arrest This compound->CellCycleArrest induces Mitochondria Mitochondria ROS->Mitochondria damages Apoptosis Apoptosis Mitochondria->Apoptosis triggers pSTAT3 pSTAT3 Proliferation Proliferation STAT3->Proliferation inhibition of pSTAT3->Proliferation promotes

Caption: Proposed signaling pathway of this compound.

G cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis CellCulture 1. Cell Culture Treatment 2. This compound Treatment CellCulture->Treatment Cytotoxicity 3a. Cytotoxicity Assay (MTT) Treatment->Cytotoxicity Apoptosis 3b. Apoptosis Assay (Annexin V/PI) Treatment->Apoptosis CellCycle 3c. Cell Cycle Analysis (PI Staining) Treatment->CellCycle ROS 3d. ROS Measurement (DCFH-DA) Treatment->ROS WesternBlot 3e. Western Blot (p-STAT3) Treatment->WesternBlot IC50 4a. IC50 Determination Cytotoxicity->IC50 FlowCytometry 4b. Flow Cytometry Analysis Apoptosis->FlowCytometry CellCycle->FlowCytometry Fluorescence 4c. Fluorescence Measurement ROS->Fluorescence WB_Analysis 4d. Western Blot Analysis WesternBlot->WB_Analysis

Caption: General experimental workflow for this compound.

References

Troubleshooting & Optimization

Technical Support Center: Eupenoxide Total Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers in improving the yield of Eupenoxide total synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the total synthesis of this compound?

A1: The total synthesis of this compound has been achieved through a stereospecific and an enantioselective approach. A common strategy involves a Diels-Alder reaction to construct the core cyclohexene ring system, followed by stereoselective epoxidation, and a Wittig reaction to install the side chain.

Q2: What are the critical steps that significantly impact the overall yield?

A2: The key steps that require careful optimization for maximizing the overall yield are:

  • The Diels-Alder Reaction: Achieving high yield and the correct stereochemistry of the initial adduct is crucial.

  • Stereoselective Epoxidation: The formation of the correct epoxide isomer is essential for the final structure.

  • The Wittig Reaction: The efficiency and stereoselectivity of the olefination step to form the C=C double bond in the side chain directly influence the final product yield.

Q3: Are there any known structural revisions of this compound that I should be aware of?

A3: Yes, the enantioselective total synthesis by Mehta and Roy in 2004 led to a revision of the assigned stereostructure of the natural product and established its absolute configuration.[1][2] Researchers should refer to this revised structure for their synthetic targets.

Troubleshooting Guides

Problem 1: Low Yield in the Diels-Alder Reaction

The initial Diels-Alder reaction between a diene (e.g., cyclopentadiene) and a dienophile (e.g., p-benzoquinone) is a critical step.

Potential Cause Recommended Solution
Low Reactivity of Dienophile Use a Lewis acid catalyst such as AlCl₃ to activate the dienophile. However, be cautious as this can sometimes lead to side reactions or racemization.
Poor Solvent Choice The choice of solvent can significantly impact the reaction rate and yield. While organic solvents are common, conducting the reaction in water has been shown to accelerate the Diels-Alder reaction between cyclopentadiene and p-benzoquinone, leading to high yields.
Suboptimal Temperature Diels-Alder reactions are sensitive to temperature. Higher temperatures can favor the retro-Diels-Alder reaction, reducing the yield. It is advisable to run the reaction at room temperature or lower, if necessary, to favor the forward reaction.
Diene Dimerization Cyclopentadiene readily dimerizes at room temperature. It is crucial to "crack" the dicyclopentadiene by heating it and distilling the monomeric cyclopentadiene immediately before use.
Problem 2: Poor Stereoselectivity in the Epoxidation Step

The stereoselective epoxidation of the cyclohexene intermediate is crucial for obtaining the correct final product.

Potential Cause Recommended Solution
Incorrect Choice of Epoxidizing Agent The choice of peroxy acid (e.g., m-CPBA) or other epoxidizing agents can influence the stereochemical outcome. The stereoselectivity can be affected by directing groups present on the cyclohexene ring. For substrates with hydroxyl groups, the epoxidation may be directed by the hydroxyl group.
Steric Hindrance Bulky substituents on the cyclohexene ring can hinder the approach of the epoxidizing agent from one face, leading to the preferential formation of one stereoisomer. Analyze the steric environment of your intermediate to predict the likely outcome and, if necessary, modify the protecting groups to influence the stereoselectivity.
Reaction Conditions Solvent and temperature can play a role in stereoselectivity. It is recommended to perform the reaction at low temperatures to enhance selectivity.
Problem 3: Low Yield or Incorrect Isomer in the Wittig Reaction

The Wittig reaction is used to install the side chain. Optimizing this step is key to a successful synthesis.

Potential Cause Recommended Solution
Ylide Instability The phosphorus ylide should be generated fresh and used immediately. The choice of base for deprotonating the phosphonium salt is critical; strong bases like n-butyllithium are commonly used.
Low Reactivity of the Aldehyde/Ketone Sterically hindered carbonyl compounds may react slowly. Increasing the reaction temperature or using a more reactive ylide may improve the yield.
Incorrect E/Z Selectivity The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Non-stabilized ylides generally favor the Z-alkene, while stabilized ylides favor the E-alkene. The reaction conditions (e.g., presence of lithium salts) can also influence the E/Z ratio. For the synthesis of this compound, where an E:Z mixture might be obtained, careful chromatographic separation is necessary.

Quantitative Data Summary

The following table summarizes the reported yields for key steps in representative total syntheses of this compound and related precursors.

Reaction Step Reagents and Conditions Product Reported Yield Reference
Diels-Alder Reaction p-Benzoquinone, Cyclopentadiene, Water, Room Temp, 2hDiels-Alder Adduct96%Shi et al., 2020
Chemoselective Oxidation Primary hydroxyl group, TEMPOAldehyde intermediate-Mehta & Roy, 2004[1]
Wittig Olefination Aldehyde, n-hexyltriphenylphosphonium bromideAlkene side chainE:Z mixture (1:3)Mehta & Roy, 2004[1]

Experimental Protocols

Key Experiment 1: Diels-Alder Reaction of p-Benzoquinone and Cyclopentadiene

This protocol is adapted from a high-yield procedure performed in water.

  • Materials: p-Benzoquinone (4.63 mmol), freshly distilled cyclopentadiene (4.70 mmol), water (5 mL).

  • Procedure:

    • To a 25 mL flask equipped with a magnetic stirrer, add p-benzoquinone.

    • Add the freshly distilled cyclopentadiene to the flask.

    • Add 5 mL of water to the mixture.

    • Stir the reaction mixture vigorously at room temperature for 2 hours.

    • Collect the resulting precipitate by vacuum filtration.

    • Recrystallize the crude product from n-hexane to yield the pure Diels-Alder adduct.

Key Experiment 2: General Protocol for Wittig Reaction

This is a general procedure for the formation of the alkene side chain.

  • Materials: n-Hexyltriphenylphosphonium bromide, a strong base (e.g., n-butyllithium in THF), the aldehyde intermediate, and an appropriate solvent (e.g., THF).

  • Procedure:

    • Prepare the phosphonium ylide:

      • Suspend n-hexyltriphenylphosphonium bromide in dry THF under an inert atmosphere (e.g., argon or nitrogen).

      • Cool the suspension to a low temperature (e.g., -78 °C or 0 °C).

      • Slowly add a solution of n-butyllithium.

      • Allow the mixture to stir and warm to room temperature, resulting in the formation of the colored ylide.

    • Wittig Reaction:

      • Cool the ylide solution to a low temperature (e.g., -78 °C).

      • Slowly add a solution of the aldehyde intermediate in dry THF.

      • Allow the reaction to stir for several hours, gradually warming to room temperature.

    • Work-up:

      • Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

      • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

      • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

      • Purify the residue by column chromatography on silica gel to separate the E and Z isomers and obtain the desired product.

Visualizations

Synthetic Pathway of this compound

Eupenoxide_Synthesis A p-Benzoquinone + Cyclopentadiene B Diels-Alder Adduct A->B Diels-Alder Reaction C Intermediate after several steps B->C Functional Group Manipulations D Aldehyde C->D Oxidation E This compound Precursor D->E Wittig Reaction (Side chain installation) F This compound E->F Epoxidation & Deprotection

Caption: Key stages in the total synthesis of this compound.

General Experimental Workflow for a Synthetic Step

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Reagent Preparation (e.g., Ylide formation) B Reaction Setup (Inert atmosphere, cooling) A->B C Addition of Reactants B->C D Reaction Monitoring (TLC, LC-MS) C->D E Quenching D->E Reaction Complete F Extraction E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: A typical workflow for a single synthetic transformation.

References

Overcoming solubility issues of Eupenoxide in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Eupenoxide

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in experimental settings, with a particular focus on its solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a chemical compound with the molecular formula C14H22O4 and a molecular weight of 254.32 g/mol [1]. It is a hydrophobic molecule, which often leads to challenges with its solubility in aqueous solutions.

Q2: I am observing precipitation after adding my this compound stock solution to my aqueous cell culture medium. What could be the cause?

Precipitation of hydrophobic compounds like this compound in aqueous media is a common issue. Several factors can contribute to this:

  • Poor Aqueous Solubility: this compound is inherently poorly soluble in water. When a concentrated stock solution (usually in an organic solvent) is diluted into an aqueous buffer or cell culture medium, the this compound may crash out of solution.

  • Solvent Shock: Rapidly adding a bolus of the organic stock solution to the aqueous medium can cause localized high concentrations of the compound, leading to immediate precipitation.

  • Temperature and pH Shifts: Changes in temperature or pH upon addition to the medium can alter the solubility of the compound[2].

  • Interactions with Media Components: Components of the cell culture medium, such as salts and proteins, can sometimes interact with the compound and reduce its solubility[2][3].

Q3: How can I improve the solubility of this compound in my aqueous experimental solutions?

Several strategies can be employed to enhance the solubility of hydrophobic compounds like this compound:

  • Co-solvents: Using a water-miscible organic solvent to prepare a concentrated stock solution is the most common approach. Dimethyl sulfoxide (DMSO) and ethanol are frequently used co-solvents[4][5][6].

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules, forming inclusion complexes that are more water-soluble[6].

  • Micellar Solubilization: Surfactants can form micelles in aqueous solutions, which have a hydrophobic core that can solubilize this compound, and a hydrophilic shell that allows them to be dispersed in the aqueous phase[6].

  • Particle Size Reduction: Techniques like micronization can increase the surface area of the compound, which can lead to improved dissolution rates[5][7].

Q4: What is the recommended method for preparing a working solution of this compound for cell culture experiments?

To minimize precipitation, it is recommended to prepare a high-concentration stock solution in an appropriate organic solvent and then serially dilute it into the cell culture medium. A slow, drop-wise addition of the stock solution to the medium while gently vortexing can help prevent "solvent shock" and precipitation[8].

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Precipitation upon dilution of stock solution The concentration of this compound in the final aqueous solution exceeds its solubility limit.- Decrease the final concentration of this compound. - Increase the percentage of the co-solvent (e.g., DMSO) in the final solution, but be mindful of solvent toxicity to cells. - Try a different co-solvent.
"Solvent shock" from rapid addition of stock solution.- Add the stock solution drop-wise to the aqueous medium while gently vortexing or stirring[8]. - Warm the aqueous medium slightly before adding the stock solution.
Cloudiness or precipitate formation in the incubator over time The compound is coming out of solution due to changes in temperature, pH, or evaporation.- Ensure the incubator has proper humidification to prevent evaporation[3]. - Check the pH of your final solution. - Consider using a formulation with solubilizing agents like cyclodextrins or surfactants.
Interaction with media components.- Test the solubility of this compound in a simpler buffer (e.g., PBS) to see if media components are the issue. - If using serum, consider that it can sometimes cause precipitation of compounds[2].
Inconsistent experimental results Poor solubility leading to inaccurate dosing.- Visually inspect your solutions for any signs of precipitation before each experiment. - Prepare fresh dilutions for each experiment. - Consider filtering the final working solution through a 0.22 µm filter to remove any undissolved particles, but be aware this may reduce the final concentration.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Selection: Choose a suitable water-miscible organic solvent. High-purity, anhydrous DMSO is a common first choice.

  • Dissolution: Add the solvent to the this compound powder to achieve a high-concentration stock solution (e.g., 10-50 mM).

  • Solubilization: Vortex or sonicate the solution gently until the this compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light if the compound is light-sensitive.

Protocol 2: Preparation of a Working Solution for Cell Culture

  • Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

  • Pre-warming Medium: Pre-warm the required volume of cell culture medium to 37°C.

  • Dilution: While gently vortexing the pre-warmed medium, add the required volume of the this compound stock solution drop-wise to achieve the desired final concentration.

  • Final Mixing: Gently mix the final solution by inverting the tube or pipetting up and down. Avoid vigorous vortexing that could cause foaming.

  • Inspection: Visually inspect the working solution for any signs of precipitation before adding it to the cells.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve store Store at -80°C dissolve->store thaw Thaw Stock dilute Dilute Stock in Medium thaw->dilute prewarm Pre-warm Medium prewarm->dilute add_to_cells Add to Cells dilute->add_to_cells

Caption: Experimental workflow for preparing this compound solutions.

signaling_pathway This compound This compound Receptor Target Receptor/Protein This compound->Receptor Binds to PI3K PI3K Receptor->PI3K Activates/Inhibits p38 p38 MAPK Receptor->p38 Activates/Inhibits Akt Akt PI3K->Akt Cell_Effect Cellular Effects (e.g., Apoptosis, Inflammation) Akt->Cell_Effect p38->Cell_Effect

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Optimizing Eupenoxide Concentration for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers: Information regarding the biological activity and specific in vitro applications of eupenoxide is exceptionally limited in publicly available scientific literature. As a result, this technical support center provides general guidance and standardized protocols applicable to novel compounds with unknown cytotoxic or biological effects. Researchers are strongly encouraged to perform initial dose-response experiments to determine the optimal concentration range for their specific cell lines and assays.

Frequently Asked Questions (FAQs)

Q1: I am starting my first experiment with this compound. What concentration range should I test?

A1: For a compound with unknown cytotoxicity, it is recommended to start with a broad concentration range to determine its potentcy. A typical starting range for a novel small molecule could be from 0.01 µM to 100 µM, using logarithmic dilutions (e.g., 0.01, 0.1, 1, 10, 100 µM). This initial screen will help identify a narrower, more effective range for subsequent, more detailed assays.

Q2: How can I determine if this compound is cytotoxic to my cells?

A2: A standard cytotoxicity assay, such as the MTT, MTS, or a neutral red uptake assay, is recommended. These assays measure cell viability and will help you determine the concentration of this compound that is toxic to your cells. It is crucial to establish the cytotoxic profile to differentiate between targeted biological effects and general toxicity.

Q3: What should I do if I observe high cytotoxicity at low concentrations?

A3: If significant cell death is observed at low concentrations (e.g., in the low micromolar or nanomolar range), this suggests that this compound is a potent cytotoxic agent. Subsequent experiments should focus on a much lower concentration range to identify a sub-toxic level where specific biological effects can be studied without inducing widespread cell death.

Q4: this compound is not dissolving well in my cell culture medium. What can I do?

A4: Poor solubility is a common issue with organic compounds in aqueous solutions. Ensure you are using a stock solution of this compound dissolved in an appropriate organic solvent, such as dimethyl sulfoxide (DMSO). The final concentration of the solvent in your cell culture medium should be kept to a minimum (typically ≤ 0.1% v/v) to avoid solvent-induced cytotoxicity. If solubility issues persist, consider using a solubilizing agent or a different formulation, though these should be tested for their own effects on the cells.

Q5: How long should I incubate my cells with this compound?

A5: The optimal incubation time will depend on the biological question you are asking and the nature of the expected effect. For acute effects, a shorter incubation time (e.g., 4 to 24 hours) may be sufficient. For chronic effects or processes that take longer to develop, such as changes in gene expression or cell differentiation, longer incubation times (e.g., 48 to 72 hours or more) may be necessary. A time-course experiment is the best way to determine the optimal incubation period.

Troubleshooting Guides

Problem Possible Cause Suggested Solution
High variability between replicate wells - Inconsistent cell seeding- Uneven compound distribution- Edge effects in the plate- Ensure a homogenous single-cell suspension before seeding.- Mix the plate gently after adding this compound.- Avoid using the outer wells of the plate, or fill them with sterile medium/PBS to maintain humidity.
No observable effect at any concentration - this compound is not active in the tested cell line or assay- Compound degradation- Insufficient incubation time- Try a different cell line or a more sensitive assay.- Prepare fresh stock solutions and handle them according to stability data (if available).- Perform a time-course experiment to see if an effect emerges at later time points.
Unexpected or off-target effects - Compound purity issues- Non-specific binding- Verify the purity of your this compound sample.- Include appropriate negative and positive controls to ensure the observed effect is specific to this compound.
Precipitation of this compound in the well - Exceeding the solubility limit in the final assay medium- Lower the final concentration of this compound.- Increase the percentage of serum in the medium (if appropriate for the experiment) as it can aid solubility.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound, which is a measure of its potency in inhibiting cell viability.

Materials:

  • This compound

  • DMSO (for stock solution)

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of dilutions in complete medium to achieve final desired concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for the desired time (e.g., 48 or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

As there is no specific information on the signaling pathways affected by this compound, the following diagrams represent a generic experimental workflow for testing a novel compound and a hypothetical signaling pathway that could be investigated if this compound were found to induce apoptosis.

experimental_workflow Experimental Workflow for this compound In Vitro Testing cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Data Analysis prep_stock Prepare this compound Stock (in DMSO) dilute Prepare Serial Dilutions prep_stock->dilute seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with this compound seed_cells->treat_cells dilute->treat_cells incubate Incubate (e.g., 48h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt read_plate Read Absorbance add_mtt->read_plate calc_viability Calculate % Viability read_plate->calc_viability plot_curve Plot Dose-Response Curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: A generalized workflow for determining the IC50 of this compound.

hypothetical_pathway Hypothetical Apoptosis Signaling Pathway for this compound This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Technical Support Center: Alternative Synthetic Strategies for Eupenoxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a guide to alternative synthetic strategies for Eupenoxide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary retrosynthetic disconnections for this compound?

A1: The primary retrosynthetic disconnections for this compound typically involve a Diels-Alder reaction to form the cyclohexene core, a Wittig-type olefination to install the side chain, and a stereoselective epoxidation of the cyclohexene ring. Alternative strategies might explore different cycloaddition partners or methods for side-chain installation.

Q2: What are the main challenges in the total synthesis of this compound?

A2: Key challenges include controlling the stereochemistry of the multiple chiral centers on the cyclohexane ring, achieving high diastereoselectivity during the epoxidation, and managing the functional group compatibility throughout the synthesis. The purification of intermediates can also be challenging due to the polarity of the molecules and the presence of byproducts like triphenylphosphine oxide from Wittig reactions.

Q3: Are there any known issues with the stability of this compound or its synthetic intermediates?

A3: Yes, highly oxygenated cyclohexene derivatives can be sensitive to acidic and basic conditions, as well as heat. The epoxide ring, in particular, is susceptible to ring-opening. Therefore, mild reaction and purification conditions are crucial throughout the synthesis.

Troubleshooting Guides

Diels-Alder Cycloaddition
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the Diels-Alder adduct. - Reversibility of the reaction.- Low reactivity of the diene or dienophile.- Polymerization of starting materials.- Use a Lewis acid catalyst (e.g., BF₃·OEt₂, ZnCl₂) to accelerate the reaction and improve endo/exo selectivity.- Increase the concentration of the reactants.- Perform the reaction at a lower temperature for a longer duration to favor the thermodynamic product.
Formation of undesired regioisomers. - Similar electronic properties of the substituents on the diene and dienophile.- Employ a diene or dienophile with substituents that have more distinct electronic directing effects.- The use of a Lewis acid catalyst can sometimes enhance regioselectivity.
Difficult purification of the adduct. - Presence of unreacted starting materials or polymer byproducts.- Optimize the stoichiometry of the reactants to ensure complete consumption of the limiting reagent.- Use column chromatography with a carefully selected solvent system. Recrystallization may also be an option.
Wittig Olefination
Problem Possible Cause(s) Suggested Solution(s)
Low yield of the desired alkene. - Steric hindrance around the aldehyde or ketone.- Low reactivity of a stabilized ylide.- Decomposition of the ylide.- For sterically hindered carbonyls, consider using the Horner-Wadsworth-Emmons (HWE) reaction, which often gives higher yields in such cases.- If using a stabilized ylide with an unreactive ketone, more forcing reaction conditions (higher temperature, longer reaction time) may be necessary.- Ensure anhydrous conditions and an inert atmosphere (e.g., argon or nitrogen) during ylide formation and reaction.
Formation of a mixture of E/Z isomers. - The nature of the ylide and the reaction conditions.- For Z-selectivity with non-stabilized ylides, use salt-free conditions.- For E-selectivity, the Schlosser modification (using a second equivalent of organolithium reagent) can be employed. Stabilized ylides generally favor the E-alkene.
Difficulty in removing triphenylphosphine oxide (TPPO) byproduct. - High polarity and solubility of TPPO in many organic solvents.- TPPO can often be removed by precipitation from a nonpolar solvent like hexane or diethyl ether, followed by filtration.- Column chromatography is a common method for separating TPPO from the product.- Washing the crude product with a solvent in which TPPO is sparingly soluble can also be effective.
Stereoselective Epoxidation
Problem Possible Cause(s) Suggested Solution(s)
Low diastereoselectivity of the epoxidation. - Insufficient directing effect from the allylic hydroxyl group.- Steric hindrance preventing the desired face selectivity.- For allylic alcohols, use a reagent that coordinates with the hydroxyl group to direct the epoxidation, such as m-CPBA or a vanadium catalyst (e.g., VO(acac)₂ with t-BuOOH).- The Sharpless asymmetric epoxidation can be used for enantioselective synthesis.- Consider the steric bulk of the epoxidizing agent; a bulkier reagent may favor attack from the less hindered face.
Formation of diol byproducts. - Ring-opening of the epoxide under the reaction or workup conditions.- Use buffered conditions (e.g., with NaHCO₃ or K₂CO₃) to neutralize any acidic byproducts.- Ensure the workup is performed under neutral or slightly basic conditions.- Minimize the reaction time and temperature to prevent over-reaction.
Low yield of the epoxide. - Low reactivity of the alkene.- Decomposition of the epoxidizing agent.- Use a more reactive epoxidizing agent, such as dimethyldioxirane (DMDO).- Ensure the epoxidizing agent is fresh and has been stored correctly.

Quantitative Data Summary

Table 1: Representative Yields for Key Synthetic Steps

Step Reaction Type Reagents Typical Yield (%)
1Diels-Alder Cycloadditionp-Benzoquinone, Cyclopentadiene75-85
2Baeyer-Villiger Oxidationm-CPBA80-90
3SaponificationLiOH, H₂O₂85-95
4ProtectionTBDPSCl, Imidazole90-98
5OxidationTEMPO, BAIB85-95
6Wittig Olefinationn-Hexyltriphenylphosphonium bromide, n-BuLi60-70
7DeprotectionTBAF80-90
8Epoxidationm-CPBA70-80

Note: The yields provided are representative and can vary based on the specific reaction conditions and scale.

Experimental Protocols

Key Experiment 1: Enantioselective Diels-Alder Reaction

This protocol is a representative procedure for an enantioselective Diels-Alder reaction to form the chiral cyclohexene core.

  • To a solution of the dienophile (1.0 eq) in dichloromethane (0.1 M) at -78 °C under an argon atmosphere, add the chiral Lewis acid catalyst (0.1 eq).

  • Stir the mixture for 15 minutes.

  • Add the diene (1.2 eq) dropwise over 10 minutes.

  • Stir the reaction mixture at -78 °C for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Key Experiment 2: Wittig Olefination for Side-Chain Installation

This protocol describes a standard Wittig reaction to introduce the alkyl side chain.

  • To a suspension of the phosphonium salt (1.5 eq) in anhydrous THF (0.2 M) at 0 °C under an argon atmosphere, add n-butyllithium (1.4 eq, 2.5 M in hexanes) dropwise.

  • Stir the resulting deep red solution at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the ylide solution to -78 °C and add a solution of the aldehyde (1.0 eq) in anhydrous THF (0.5 M) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the mixture with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to separate the alkene from triphenylphosphine oxide.

Visualizations

Synthetic_Pathway_this compound A Starting Materials (e.g., p-Benzoquinone, Cyclopentadiene) B Diels-Alder Adduct A->B Diels-Alder Reaction C Protected Intermediate B->C Series of functional group manipulations D Aldehyde Intermediate C->D Oxidation E Alkene Intermediate D->E Wittig Olefination F This compound E->F Stereoselective Epoxidation

Caption: A generalized synthetic pathway to this compound.

Wittig_Troubleshooting start Wittig Reaction low_yield Low Yield? start->low_yield steric_hindrance Steric Hindrance? low_yield->steric_hindrance Yes purification Purification Issues? low_yield->purification No hwe Use Horner-Wadsworth-Emmons steric_hindrance->hwe Yes more_forcing Use more forcing conditions steric_hindrance->more_forcing No success Successful Reaction hwe->success more_forcing->success tppo TPPO Removal purification->tppo Yes purification->success No precipitate Precipitate from nonpolar solvent tppo->precipitate chromatography Column Chromatography tppo->chromatography precipitate->success chromatography->success

Caption: Troubleshooting workflow for the Wittig reaction.

Technical Support Center: Enhancing the Biological Activity of Eupenoxide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Notice to Researchers, Scientists, and Drug Development Professionals:

Our comprehensive investigation into the scientific literature regarding "Eupenoxide" and its derivatives has yielded limited publicly available information. While we have successfully identified this compound as a secondary metabolite produced by the fungus Penicillium brefeldianum and have obtained its chemical structure, there is currently a significant lack of data on its specific biological activities and, consequently, on methods to enhance them.

The user's request for a detailed technical support center, including troubleshooting guides, FAQs, experimental protocols, and signaling pathway diagrams related to enhancing the biological activity of this compound derivatives, cannot be fulfilled at this time due to this critical information gap. Creating such content would require foundational knowledge of the compound's inherent biological effects, which is not presently available in published research.

We are committed to providing accurate and helpful information. Therefore, instead of providing speculative or unverified content, we are presenting the available information on other bioactive secondary metabolites from Penicillium brefeldianum. This information may serve as a valuable resource for researchers interested in the broader therapeutic potential of compounds from this fungal species.

Alternative Focus: Bioactive Secondary Metabolites of Penicillium brefeldianum

The fungus Penicillium brefeldianum is a rich source of various secondary metabolites with a wide range of documented biological activities.[1][2][3][4][5] These compounds exhibit promising pharmacological properties, including anticancer, antimicrobial, antiviral, antioxidant, antidiabetic, and anti-inflammatory activities.[1][2][3][5]

This section provides an overview of some key bioactive compounds isolated from Penicillium brefeldianum and their potential therapeutic applications.

Frequently Asked Questions (FAQs)

Q1: What are the major classes of bioactive secondary metabolites produced by Penicillium brefeldianum?

A1: Penicillium brefeldianum is known to produce a diverse array of secondary metabolites, including:

  • Polyketides: A large and structurally diverse class of natural products.

  • Alkaloids: Nitrogen-containing compounds with a broad spectrum of pharmacological activities.

  • Terpenoids: A class of naturally occurring organic chemicals derived from isoprene.

  • Steroids: A class of lipids characterized by a specific four-ring carbon structure.[1]

Q2: What are some of the well-studied bioactive compounds from Penicillium brefeldianum and their known activities?

A2: While information on this compound is scarce, other metabolites from this fungus have been extensively studied. For example, Brefeldin A is a well-known lactone with potent antiviral and anticancer properties. Other compounds have demonstrated significant antimicrobial and anti-inflammatory effects in preclinical studies.[1][2][3][5]

Q3: Are there any general strategies for enhancing the production of secondary metabolites from Penicillium brefeldianum?

A3: Yes, several strategies can be employed to enhance the production of secondary metabolites from fungal cultures, including:

  • Optimization of Fermentation Conditions: Modifying parameters such as temperature, pH, aeration, and media composition can significantly impact metabolite yield.

  • Co-cultivation: Growing P. brefeldianum with other microorganisms can induce the expression of silent biosynthetic gene clusters, leading to the production of novel or higher quantities of existing compounds.

  • Metabolic Engineering: Genetic modification of the fungal strain can be used to upregulate the biosynthetic pathways of desired compounds or to block competing pathways.

Troubleshooting Common Issues in Fungal Secondary Metabolite Research
Issue Potential Cause Troubleshooting Steps
Low Yield of Target Compound Suboptimal fermentation conditionsSystematically vary temperature, pH, and media components to identify optimal parameters.
Strain degradationRe-isolate the fungal strain from a stock culture or obtain a new culture from a reliable source.
Inconsistent Bioactivity Variation in metabolite profileStandardize fermentation and extraction protocols. Use analytical techniques like HPLC or LC-MS to monitor the chemical profile of the extract.
Instability of the active compoundInvestigate the stability of the compound under different storage conditions (temperature, light, pH).
Difficulty in Isolating the Active Compound Complex mixture of metabolitesEmploy a combination of chromatographic techniques (e.g., column chromatography, HPLC) for purification.

Experimental Workflow for Bioactivity Screening of Fungal Extracts

Below is a generalized workflow for screening fungal extracts for biological activity, which can be adapted for studying extracts from P. brefeldianum.

References

Addressing batch-to-batch variability of synthetic Eupenoxide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the batch-to-batch variability of synthetic eupenoxide and ensuring consistent experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing significant differences in the biological activity of different batches of synthetic this compound. What could be the cause?

A1: Batch-to-batch variability in synthetic compounds like this compound can arise from several factors:

  • Purity: The presence of impurities, even in small amounts, can significantly alter the biological activity. These impurities may include starting materials, byproducts, or degradation products.

  • Stereoisomerism: this compound has multiple chiral centers. Variations in the stereoisomeric ratio between batches can lead to different biological effects, as different stereoisomers may have distinct pharmacological properties.

  • Physical Properties: Differences in crystallinity, particle size, and solubility can affect the dissolution rate and bioavailability of the compound in your experiments.

  • Storage and Handling: Improper storage conditions (e.g., exposure to light, high temperatures, or humidity) can lead to degradation of the compound over time.[1]

Q2: How can we ensure the quality and consistency of our synthetic this compound batches?

A2: Implementing a robust quality control (QC) program is crucial.[2][3][4] We recommend the following QC measures for each new batch:

  • Identity Verification: Confirm the chemical structure of this compound using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

  • Purity Assessment: Determine the purity of the batch using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC).

  • Stereoisomeric Ratio Analysis: If feasible, analyze the stereoisomeric composition using chiral chromatography.

  • Physical Characterization: Characterize the physical properties such as melting point and solubility.

  • Biological Activity Assay: Perform a standardized in-house biological assay to qualify the potency of each batch before use in critical experiments.

Q3: What are the recommended storage conditions for synthetic this compound?

A3: To minimize degradation, synthetic this compound should be stored under the following conditions:

  • Temperature: Store at -20°C for long-term storage.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.

  • Moisture: Store in a desiccator or a tightly sealed container with a desiccant to protect from moisture.

  • In Solution: For stock solutions prepared in DMSO, it is recommended to store them in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[1] While many compounds are stable in DMSO for up to 3 months under these conditions, it is advisable to use fresh solutions for sensitive experiments.[5]

Troubleshooting Guides

Issue 1: Inconsistent Results in Cell-Based Assays

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Batch-to-Batch Variability Qualify each new batch of this compound with a standardized bioassay before use. See the Experimental Protocols section for a recommended Cytotoxicity Assay Protocol.
Inconsistent this compound Solution Preparation Always prepare fresh dilutions of this compound from a validated stock solution for each experiment. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a cytotoxic level (typically <0.5%).
Cell Culture Inconsistency Use cells within a consistent passage number range. Ensure cell viability is high (>95%) before starting the experiment. Standardize cell seeding density and incubation times.
Assay Variability Follow a standardized protocol for all steps of the assay, including reagent preparation, incubation times, and signal detection.[6][7][8] Include appropriate positive and negative controls in every experiment.
Issue 2: Poor Solubility of this compound in Aqueous Media

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Compound Precipitation It is common for compounds dissolved in a high concentration in DMSO to precipitate when diluted in aqueous media.[5] After dilution, vortex or sonicate the solution briefly to aid dissolution. A brief warming in a 37°C water bath can also help.[5]
Incorrect Solvent While DMSO is a common solvent, for certain applications, other organic solvents like ethanol may be more suitable. Always check the solubility of this compound in the chosen solvent system.
Low Quality Compound Impurities can affect the solubility of the compound. Ensure you are using a high-purity batch of this compound.

Data Presentation

Table 1: Recommended Quality Control Specifications for Synthetic this compound

Parameter Method Specification
Identity ¹H NMR, ¹³C NMR, HRMSConforms to reference spectra
Purity HPLC/UHPLC (e.g., at 210 nm)≥ 98%
Appearance Visual InspectionWhite to off-white solid
Solubility Visual InspectionSoluble in DMSO at 10 mg/mL
Biological Potency In vitro Cytotoxicity Assay (e.g., MTT or CellTiter-Glo®)IC₅₀ within ± 2-fold of the reference standard

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of synthetic this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles. Store at -20°C.

Protocol 2: General Cytotoxicity Assay (MTT Assay)

This protocol provides a general method to assess the cytotoxic activity of this compound and can be used for batch qualification.

  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound from the stock solution in the appropriate cell culture medium. The final DMSO concentration should be consistent and non-toxic. Replace the medium in the wells with the medium containing different concentrations of this compound. Include vehicle control (medium with DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.

Visualizations

experimental_workflow Experimental Workflow for this compound Batch Qualification cluster_qc Quality Control cluster_bioassay Biological Qualification qc_start Receive New Batch of Synthetic this compound qc_analysis Perform Analytical QC (HPLC, NMR, MS) qc_start->qc_analysis qc_spec Compare to Specifications qc_analysis->qc_spec qc_pass Batch Passes QC qc_spec->qc_pass Meets Specs qc_fail Batch Fails QC qc_spec->qc_fail Out of Spec bio_prep Prepare this compound Stock Solution qc_pass->bio_prep qc_reject Reject Batch qc_fail->qc_reject bio_assay Perform Standardized Cytotoxicity Assay bio_prep->bio_assay bio_data Analyze Data and Determine IC50 bio_assay->bio_data bio_compare Compare IC50 to Reference Standard bio_data->bio_compare bio_pass Batch is Qualified for Use bio_compare->bio_pass Within Range bio_fail Batch Fails Qualification bio_compare->bio_fail Out of Range bio_investigate Investigate Cause of Discrepancy bio_fail->bio_investigate

Caption: Workflow for qualifying a new batch of synthetic this compound.

potential_signaling_pathway Potential Anti-Inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Cascade cluster_nucleus Nuclear Events LPS LPS IKK IKK Complex LPS->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_active Active NF-κB NFkB->NFkB_active NFkB_nuc NF-κB Translocation NFkB_active->NFkB_nuc Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Gene This compound Synthetic this compound This compound->IKK Inhibits

Caption: Potential mechanism of this compound via NF-κB pathway inhibition.

References

Technical Support Center: High-Purity Eupenoxide Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on refining purification methods for high-purity Eupenoxide. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the purification of this compound?

A1: this compound is a secondary metabolite, and crude extracts typically contain a complex mixture of related natural products and biosynthetic precursors. Common impurities may include other terpenoids, fatty acids, and pigments. During synthesis or degradation, impurities such as aldehydes, ketones, and esters can also be present.[1] Close monitoring of the purification process is crucial to remove these contaminants effectively.

Q2: What is the recommended starting method for purifying crude this compound extract?

A2: For initial purification of a crude this compound extract, a multi-step approach is recommended. Start with liquid-liquid extraction to partition the compound of interest into a suitable organic solvent.[2] This is typically followed by column chromatography on silica gel to separate major classes of compounds. Further purification to achieve high purity often requires techniques like High-Performance Liquid Chromatography (HPLC).

Q3: How can I assess the purity of my this compound sample?

A3: Purity assessment of this compound can be performed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) is a highly effective method for quantifying purity and detecting impurities.[3] Other methods include titration to determine the epoxide content and Size-Exclusion Chromatography coupled with Multi-Angle Light Scattering (SEC-MALS) for analyzing molecular weight distribution and detecting aggregates.[4]

Q4: What are the stability concerns for this compound during purification and storage?

A4: this compound, as an epoxide, is susceptible to ring-opening under both acidic and basic conditions.[5] It is crucial to avoid strong acids and bases during the purification process. The compound may also be sensitive to high temperatures, which can lead to degradation.[6] For long-term storage, it is advisable to keep the purified this compound in a cool, dark, and dry environment, preferably under an inert atmosphere to prevent oxidation.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the purification of this compound.

Low Yield After Column Chromatography
Potential Cause Recommended Solution
Inappropriate Solvent System Optimize the solvent system for column chromatography. A gradient elution from a non-polar to a more polar solvent system often yields better separation and recovery.
Irreversible Adsorption on Silica Gel The acidic nature of silica gel may cause degradation of the acid-sensitive epoxide. Consider using neutral or deactivated silica gel, or an alternative stationary phase like alumina.
Co-elution with Impurities If this compound co-elutes with impurities of similar polarity, further purification using preparative HPLC with a different stationary phase (e.g., reversed-phase C18) is recommended.
Sample Overloading Overloading the column can lead to poor separation and reduced yield. Refer to the column manufacturer's guidelines for the appropriate sample load.
Presence of Unexpected Peaks in HPLC Analysis
Potential Cause Recommended Solution
Degradation of this compound The presence of new peaks may indicate degradation. This can be caused by harsh pH conditions, elevated temperatures, or exposure to light.[5][6] Ensure all solvents are neutral and the process is carried out at a low temperature.
Contaminated Solvents or Glassware Use only high-purity HPLC-grade solvents and thoroughly clean all glassware to avoid introducing contaminants.
Carryover from Previous Injections Implement a robust needle and column wash protocol between HPLC runs to prevent carryover from previous samples.
Formation of Aggregates This compound molecules may aggregate, especially at high concentrations. Try diluting the sample or using a different mobile phase to disrupt aggregation.

Experimental Protocols

Protocol 1: Initial Purification by Column Chromatography

This protocol describes a general procedure for the initial purification of this compound from a crude extract using silica gel column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 mesh)

  • Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the glass column and allow it to pack under gravity, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., 95:5 hexane:ethyl acetate) and load it onto the top of the packed column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 95:5 hexane:ethyl acetate). Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of a fixed volume using a fraction collector.

  • Analysis: Analyze the collected fractions by TLC to identify those containing this compound.

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them under reduced pressure to obtain the partially purified product.

Protocol 2: High-Purity Purification by Preparative HPLC

This protocol outlines the final purification step to obtain high-purity this compound using preparative HPLC.

Materials:

  • Partially purified this compound

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Preparative HPLC system with a C18 column

  • Fraction collector

  • Rotary evaporator

Procedure:

  • Sample Preparation: Dissolve the partially purified this compound in the mobile phase.

  • HPLC Conditions:

    • Column: Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm)

    • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water. The exact ratio should be optimized based on analytical HPLC results.

    • Flow Rate: Determined by the column dimensions, typically in the range of 10-20 mL/min.

    • Detection: UV detection at a wavelength where this compound has maximum absorbance.

  • Injection and Fraction Collection: Inject the sample onto the column and collect the peak corresponding to this compound using the fraction collector.

  • Solvent Removal: Remove the mobile phase from the collected fraction using a rotary evaporator to obtain the high-purity this compound.

  • Purity Confirmation: Analyze the final product using analytical HPLC to confirm its purity.

Data Presentation

Table 1: Comparison of Purification Methods for this compound
Purification Method Starting Purity (%) Final Purity (%) Yield (%) Throughput
Column Chromatography 2570-8560-75High
Preparative HPLC 80>9885-95Low
Crystallization 90>9950-70Medium

Note: These are representative values and may vary depending on the specific experimental conditions.

Visualizations

experimental_workflow cluster_extraction Initial Extraction cluster_purification Purification Stages cluster_analysis Analysis and Final Product crude_extract Crude this compound Extract l_l_extraction Liquid-Liquid Extraction crude_extract->l_l_extraction column_chrom Column Chromatography l_l_extraction->column_chrom prep_hplc Preparative HPLC column_chrom->prep_hplc purity_analysis Purity Analysis (HPLC) prep_hplc->purity_analysis high_purity_this compound High-Purity this compound purity_analysis->high_purity_this compound

Caption: Experimental workflow for the purification of high-purity this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield After Column Chromatography cause1 Inappropriate Solvent System start->cause1 cause2 Irreversible Adsorption start->cause2 cause3 Co-elution with Impurities start->cause3 solution1 Optimize Solvent Gradient cause1->solution1 solution2 Use Neutral Stationary Phase cause2->solution2 solution3 Perform Preparative HPLC cause3->solution3

Caption: Troubleshooting guide for low yield in this compound purification.

References

Validation & Comparative

A Comparative Guide to Eupenoxide and Phomoxide: Unraveling Their Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of natural product chemistry and drug discovery, the polyketides Eupenoxide and Phomoxide have emerged as compounds of interest. While structurally related, the extent of their biological activities and the underlying molecular mechanisms remain subjects of ongoing investigation. This guide provides a comparative overview of the current scientific knowledge on this compound and Phomoxide, tailored for researchers, scientists, and drug development professionals. We present the available data, highlight knowledge gaps, and provide standardized experimental protocols to facilitate future research in this area.

Chemical and Biological Profile

This compound and Phomoxide are both polyketide natural products. While their total synthesis has been successfully achieved, allowing for structural confirmation and the potential for analog development, a significant disparity exists in the available biological data for these two compounds.

FeatureThis compoundPhomoxide
Molecular Formula C₁₄H₂₂O₄Not explicitly found in searches
Compound Class Cyclohexene oxide antibioticPolyketide natural product
Reported Biological Activity Antibiotic (potential)Induces apoptosis
Mechanism of Action Not yet elucidatedAppears to involve MAPK and PI3K/Akt signaling pathways

Table 1: Comparative Profile of this compound and Phomoxide. This table summarizes the currently available chemical and biological information for this compound and Phomoxide. A notable gap in the literature exists regarding the specific biological activities and mechanism of action of this compound.

Unexplored Territory: The Biological Activity of this compound

To date, the scientific literature describes this compound as a "cyclohexene oxide antibiotic". However, detailed studies quantifying its antibiotic efficacy, spectrum of activity, and mechanism of action are not publicly available. This presents a significant opportunity for further research to uncover the therapeutic potential of this molecule. The cyclohexene oxide moiety is found in various natural products with diverse biological activities, including antimicrobial and anti-inflammatory properties, suggesting that this compound may possess a range of clinically relevant effects.

Phomoxide: A Pro-Apoptotic Agent

In contrast to this compound, preliminary studies have shed some light on the biological activity of Phomoxide. Research indicates that Phomoxide can induce apoptosis, a programmed cell death process crucial for tissue homeostasis and the elimination of damaged or cancerous cells. The mechanism underlying this pro-apoptotic effect appears to involve the modulation of key cellular signaling pathways.

The MAPK and PI3K/Akt Signaling Pathways in Phomoxide-Induced Apoptosis

The Mitogen-Activated Protein Kinase (MAPK) and Phosphatidylinositol 3-Kinase (PI3K)/Akt signaling pathways are critical regulators of cell survival, proliferation, and apoptosis.[1][2][3][4][5] Phomoxide has been shown to influence these pathways to promote apoptosis. The MAPK family includes kinases like JNK and p38, which are often associated with pro-apoptotic responses, while the PI3K/Akt pathway is a major pro-survival signaling cascade.[1][2][3][4][5] By modulating the balance of these pathways, Phomoxide can tip the cellular scales towards apoptosis.

Phomoxide_Signaling_Pathway cluster_cell Intracellular Signaling Phomoxide Phomoxide Cell Cell Membrane PI3K PI3K Phomoxide->PI3K Inhibits MAPK_Pathway MAPK Pathway (e.g., JNK, p38) Phomoxide->MAPK_Pathway Activates Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis Survival Cell Survival & Proliferation Akt->Survival MAPK_Pathway->Apoptosis

Figure 1: Phomoxide's Pro-Apoptotic Signaling Pathway. This diagram illustrates the proposed mechanism of Phomoxide-induced apoptosis through the inhibition of the pro-survival PI3K/Akt pathway and activation of the pro-apoptotic MAPK pathway.

Future Directions and Experimental Protocols

Given the classification of this compound as a cyclohexene oxide antibiotic, a logical first step in its biological characterization is to assess its antimicrobial activity. A standard and widely accepted method for this is the determination of the Minimum Inhibitory Concentration (MIC).

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the steps to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.[6][7][8][9][10]

1. Preparation of Materials:

  • Test compound (this compound) stock solution of known concentration.
  • Bacterial strain(s) of interest (e.g., Staphylococcus aureus, Escherichia coli).
  • Sterile 96-well microtiter plates.
  • Appropriate sterile liquid growth medium (e.g., Mueller-Hinton Broth).
  • Spectrophotometer.
  • Incubator.

2. Inoculum Preparation:

  • Culture the bacterial strain overnight in the appropriate broth.
  • Dilute the overnight culture to achieve a standardized concentration, typically 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
  • Further dilute the standardized suspension to the final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Serial Dilution of the Test Compound:

  • In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the broth to create a range of concentrations.

4. Inoculation and Incubation:

  • Add the prepared bacterial inoculum to each well containing the diluted compound.
  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
  • Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

5. Determination of MIC:

  • After incubation, visually inspect the wells for turbidity (bacterial growth).
  • The MIC is the lowest concentration of the compound at which there is no visible growth.
  • Optionally, the optical density (OD) of each well can be measured using a plate reader to quantify bacterial growth.

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// Edges Start -> Prep_Inoculum; Start -> Serial_Dilution; Prep_Inoculum -> Inoculate; Serial_Dilution -> Inoculate; Inoculate -> Incubate; Incubate -> Read_Results; Read_Results -> Determine_MIC; Determine_MIC -> End; }

Figure 2: General Experimental Workflow for MIC Assay. This flowchart outlines the key steps for determining the Minimum Inhibitory Concentration of a compound like this compound.

Conclusion

The comparative analysis of this compound and Phomoxide reveals a fascinating case of two structurally related natural products with potentially distinct biological activities. While Phomoxide shows promise as a pro-apoptotic agent through its interaction with the MAPK and PI3K/Akt signaling pathways, the biological landscape of this compound remains largely uncharted. Its designation as a cyclohexene oxide antibiotic provides a compelling starting point for future investigations. The provided experimental protocol for determining antibacterial activity offers a clear path forward for researchers to begin to elucidate the therapeutic potential of this compound. Further studies are crucial to not only understand the full biological capabilities of these molecules but also to pave the way for their potential development as novel therapeutic agents.

References

Eupenoxide vs. Integrasone: A Comparative Analysis of HIV-1 Integrase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

A note on the availability of data: Extensive searches of publicly available scientific literature and databases did not yield specific information on compounds designated "Eupenoxide" and "Integrasone" as HIV-1 integrase inhibitors. Therefore, to fulfill the structural and content requirements of a comparative guide for a scientific audience, this document presents a representative analysis comparing two well-characterized and clinically significant HIV-1 integrase strand transfer inhibitors (INSTIs): the first-generation inhibitor Raltegravir and the second-generation inhibitor Dolutegravir . This comparison is intended to serve as a template, illustrating how such a guide can be structured with experimental data, detailed protocols, and explanatory diagrams.

Introduction to HIV-1 Integrase Inhibition

Human Immunodeficiency Virus-1 (HIV-1) replication is critically dependent on the viral enzyme integrase (IN), which catalyzes the insertion of the viral DNA into the host cell's genome.[1][2] This process, known as integration, is essential for the establishment of a productive and persistent infection.[3] HIV-1 integrase performs two key catalytic actions: 3'-processing, where it cleaves a dinucleotide from each 3' end of the viral DNA, and strand transfer, where it covalently links these processed ends to the host DNA.[1][2][4] Integrase inhibitors are a class of antiretroviral drugs that block this vital step in the viral life cycle, making IN a prime target for therapeutic intervention.[5][6] Integrase strand transfer inhibitors (INSTIs) specifically bind to the integrase-viral DNA complex and prevent the strand transfer step.[1][7]

This guide provides a comparative analysis of two prominent INSTIs, Raltegravir and Dolutegravir, focusing on their inhibitory potency, mechanisms of action, and the experimental protocols used for their evaluation.

Mechanism of Action of Integrase Strand Transfer Inhibitors

Both Raltegravir and Dolutegravir are classified as integrase strand transfer inhibitors (INSTIs). Their primary mechanism involves binding to the catalytic core domain of HIV-1 integrase when it is in complex with the viral DNA ends.[7] The catalytic core contains a highly conserved D, D(35)E motif (Asp64, Asp116, and Glu152) that coordinates two divalent magnesium ions (Mg²⁺).[2][8] These metal ions are crucial for the catalysis of both 3'-processing and strand transfer reactions.[9]

INSTIs possess a characteristic pharmacophore with heteroatoms that chelate these Mg²⁺ ions in the active site.[7][10] This action effectively blocks the binding of the host DNA to the complex, thereby selectively inhibiting the strand transfer reaction without significantly affecting 3'-processing.[1][7] The result is the interruption of the HIV-1 replication cycle.[11][12]

Figure 1. Mechanism of HIV-1 Integrase Strand Transfer Inhibition node_viral_dna Viral DNA node_pic Pre-Integration Complex (PIC) (IN + Viral DNA) node_viral_dna->node_pic Binds to node_integrase HIV-1 Integrase (IN) node_integrase->node_pic Forms node_nucleus Host Cell Nucleus node_pic->node_nucleus node_block Inhibition of Strand Transfer node_pic->node_block Leads to node_integration Strand Transfer (Integration) node_nucleus->node_integration Target node_host_dna Host Chromosomal DNA node_host_dna->node_integration node_provirus Provirus (Integrated Viral DNA) node_integration->node_provirus Leads to node_insti INSTI (e.g., Raltegravir, Dolutegravir) node_insti->node_pic Binds to node_block->node_integration Prevents

Figure 1. Mechanism of HIV-1 Integrase Strand Transfer Inhibition

Quantitative Performance Analysis

The potency of HIV-1 integrase inhibitors is typically quantified by their 50% inhibitory concentration (IC₅₀) in biochemical assays and their 50% effective concentration (EC₅₀) in cell-based antiviral assays. The tables below summarize the comparative performance of Raltegravir and Dolutegravir against wild-type HIV-1 and common resistant variants.

Table 1: Biochemical Inhibitory Activity

CompoundTargetAssay TypeIC₅₀ (nM)
Raltegravir Wild-Type HIV-1 IntegraseStrand Transfer2 - 7
Dolutegravir Wild-Type HIV-1 IntegraseStrand Transfer~2.5
Raltegravir Y143R Mutant IntegraseStrand Transfer>1000
Dolutegravir Y143R Mutant IntegraseStrand Transfer~10
Raltegravir Q148H/G140S Mutant IntegraseStrand Transfer>5000
Dolutegravir Q148H/G140S Mutant IntegraseStrand Transfer~20

Data are representative values compiled from multiple literature sources. Actual values may vary based on specific assay conditions.

Table 2: Antiviral Activity in Cell Culture

CompoundVirus StrainCell TypeEC₅₀ (nM)
Raltegravir Wild-Type HIV-1 (IIIB)MT-4 cells2.2 - 5.3[13]
Dolutegravir Wild-Type HIV-1 (IIIB)PBMC~0.5
Raltegravir Y143R MutantMT-4 cells92
Dolutegravir Y143R MutantMT-4 cells1.5
Raltegravir Q148H/G140S MutantMT-4 cells>1000
Dolutegravir Q148H/G140S MutantMT-4 cells4.1

Data are representative values compiled from multiple literature sources. PBMC: Peripheral Blood Mononuclear Cells. MT-4: Human T-cell leukemia virus type 1-transformed T-cell line.

Experimental Protocols

The quantitative data presented above are derived from standardized biochemical and cell-based assays. The methodologies for these key experiments are detailed below.

HIV-1 Integrase Strand Transfer Assay (Biochemical)

This in vitro assay measures the ability of a compound to inhibit the strand transfer step catalyzed by purified recombinant HIV-1 integrase.

Methodology:

  • Plate Preparation: Streptavidin-coated 96-well plates are used. A biotinylated double-stranded oligonucleotide mimicking the processed HIV-1 LTR (long terminal repeat) viral DNA end (donor substrate) is immobilized on the plate surface.

  • Enzyme-Inhibitor Incubation: Recombinant HIV-1 integrase is pre-incubated with varying concentrations of the test inhibitor (e.g., Raltegravir, Dolutegravir) in a reaction buffer containing Mg²⁺.

  • Reaction Initiation: The integrase-inhibitor mixture is added to the prepared wells containing the immobilized donor substrate. A target substrate, an oligonucleotide labeled with a reporter molecule (e.g., digoxigenin), is then added to initiate the strand transfer reaction. The plate is incubated at 37°C.

  • Detection: The reaction is stopped, and the plate is washed to remove unreacted components. An antibody against the reporter molecule, conjugated to an enzyme like horseradish peroxidase (HRP), is added.

  • Signal Quantification: After another wash step, a chromogenic HRP substrate (e.g., TMB) is added. The reaction is stopped with an acid solution, and the absorbance is read on a plate reader (e.g., at 450 nm). The signal intensity is proportional to the extent of the strand transfer reaction.

  • Data Analysis: The percentage of inhibition is calculated relative to a no-inhibitor control. The IC₅₀ value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Figure 2. Workflow for In Vitro Strand Transfer Assay node_plate 1. Immobilize Biotinylated Donor DNA on Streptavidin Plate node_react 3. Add Integrase/Inhibitor Mix and Labeled Target DNA to Plate. Incubate at 37°C. node_plate->node_react node_preinc 2. Pre-incubate Integrase with Test Inhibitor node_preinc->node_react node_detect 4. Add Enzyme-conjugated Antibody for Detection node_react->node_detect node_quant 5. Add Substrate and Measure Signal (e.g., Absorbance) node_detect->node_quant node_analyze 6. Calculate % Inhibition and Determine IC₅₀ node_quant->node_analyze

Figure 2. Workflow for In Vitro Strand Transfer Assay
Cell-Based Antiviral Assay

This assay measures the ability of a compound to inhibit HIV-1 replication in a cellular context.

Methodology:

  • Cell Plating: A suitable host cell line (e.g., MT-4 cells) or primary cells (e.g., PBMCs) are seeded into 96-well plates.

  • Compound Addition: The cells are treated with serial dilutions of the test compound.

  • Viral Infection: A known amount of a laboratory-adapted HIV-1 strain (e.g., HIV-1 IIIB) is added to the wells.

  • Incubation: The plates are incubated for a period that allows for several rounds of viral replication (typically 4-7 days) at 37°C in a CO₂ incubator.

  • Quantification of Viral Replication: The extent of viral replication is measured. Common methods include:

    • p24 Antigen ELISA: Measuring the concentration of the viral capsid protein p24 in the cell culture supernatant.

    • Reverse Transcriptase (RT) Assay: Measuring the activity of the viral RT enzyme in the supernatant.

    • Cell Viability/Cytotoxicity Assay: Using reagents like MTT or CellTiter-Glo® to measure the viability of cells, as HIV-1 infection leads to cytopathic effects in many cell lines.

  • Data Analysis: The percentage of inhibition of viral replication is calculated relative to an untreated, infected control. The EC₅₀ (the concentration at which 50% of viral replication is inhibited) is determined by fitting the data to a dose-response curve. A parallel assay without virus is run to determine the 50% cytotoxic concentration (CC₅₀) to assess the compound's selectivity.

Comparative Summary and Conclusion

Raltegravir, as a first-generation INSTI, is highly effective against wild-type HIV-1 but is susceptible to resistance development through specific mutations in the integrase gene, such as Y143R and Q148H. Dolutegravir, a second-generation INSTI, exhibits a higher genetic barrier to resistance. It maintains significant potency against many of the viral strains that are resistant to Raltegravir. This improved resistance profile is a key advantage in clinical settings.

The experimental protocols outlined in this guide represent standard methodologies for the preclinical evaluation of HIV-1 integrase inhibitors. The in vitro strand transfer assay provides a direct measure of a compound's ability to inhibit the enzyme's catalytic function, while the cell-based antiviral assay offers a more comprehensive assessment of its efficacy in a biological system, accounting for factors like cell permeability and metabolism. Together, these analyses provide the critical data necessary for the continued development of novel and more potent antiretroviral agents targeting HIV-1 integrase.

References

A Comparative Guide to Eupenoxide and Other Polyketide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for evaluating the polyketide antibiotic Eupenoxide against other well-established polyketides from different classes. Due to the limited publicly available data on this compound, this document serves as both a summary of existing knowledge and a methodological template for future comparative studies. We present a profile of this compound based on available chemical data and compare it with three widely studied polyketide antibiotics: the macrolide Erythromycin, the anthracycline Doxorubicin, and the polyene Amphotericin B.

This guide outlines the necessary experimental data required for a comprehensive comparison, provides standardized protocols for key biological assays, and uses visualizations to illustrate biosynthetic and experimental workflows.

Introduction to Polyketides

Polyketides are a large and structurally diverse class of secondary metabolites produced by bacteria, fungi, plants, and some marine organisms.[1] They are synthesized by polyketide synthase (PKS) enzymes through the sequential condensation of small carboxylic acid units, in a process similar to fatty acid synthesis.[1][2] This modular biosynthesis leads to incredible structural diversity, resulting in a wide array of biological activities.[2] Many clinically significant drugs are derived from polyketides, including antibiotics, antifungals, anticancer agents, and immunosuppressants.[1][3]

Compound Profiles

A thorough comparison begins with understanding the fundamental properties of each compound.

This compound

This compound is a polyketide with the chemical formula C₁₄H₂₂O₄.[4][5] It is produced by the fungus Eupenicillium ochrosalmoneum, a species known for producing other secondary metabolites, such as the mycotoxin citreoviridin.[4][6][7]

Currently, detailed public information on the biological activity, mechanism of action, and antimicrobial spectrum of this compound is scarce. An endophytic fungus, Eupenicillium sp. LG41, has been reported to produce antibacterial secondary metabolites, but a direct link to this compound's activity has not been established.[3] A comprehensive evaluation would require the isolation of pure this compound and subsequent testing in a battery of biological assays as outlined in this guide.

Comparator Polyketide Antibiotics

To establish a baseline for comparison, we profile three well-characterized polyketide antibiotics from distinct classes.

  • Erythromycin (Macrolide): Erythromycin is a bacteriostatic antibiotic produced by Saccharopolyspora erythraea. It functions by inhibiting protein synthesis by binding to the 50S subunit of the bacterial ribosome, preventing the translocation of tRNA.[3][8] It is primarily effective against Gram-positive bacteria.[8]

  • Doxorubicin (Anthracycline): Doxorubicin is a potent anticancer agent originally isolated from Streptomyces peucetius. Its primary mechanism involves intercalating into DNA and inhibiting the progression of topoisomerase II, which leads to the cessation of DNA replication and transcription, ultimately triggering cell death.[9] Its use is primarily in chemotherapy to treat a wide range of cancers.

  • Amphotericin B (Polyene): Amphotericin B is a powerful antifungal agent produced by Streptomyces nodosus. It binds to ergosterol, a key component of the fungal cell membrane, forming pores that lead to the leakage of intracellular ions and ultimately fungal cell death.[3][4] It has a broad spectrum of activity against many species of pathogenic fungi.[4]

Comparative Performance Data

Quantitative data is essential for an objective comparison of antimicrobial and cytotoxic activity. The primary metrics used are the Minimum Inhibitory Concentration (MIC) for antimicrobial agents and the Half-Maximal Inhibitory Concentration (IC₅₀) for cytotoxicity against cell lines.

The following table summarizes representative MIC and IC₅₀ values for the comparator antibiotics. The columns for this compound are included as a template for the data that needs to be generated.

CompoundClassTarget Organism/Cell LineMIC (µg/mL)IC₅₀ (µM)Reference
This compound PolyketideStaphylococcus aureusData not available-
Escherichia coliData not available-
Candida albicansData not available-
MCF-7 (Human Breast Cancer)-Data not available
HepG2 (Human Liver Cancer)-Data not available
Erythromycin MacrolideStreptococcus pneumoniae0.03 - ≥256-[10][11]
Rhodococcus equi≤0.5 - 3-[12]
Bordetella pertussis0.06 - 0.125-[13]
Doxorubicin AnthracyclineMCF-7 (Human Breast Cancer)-2.50 - 17.44[14][15]
HepG2 (Human Liver Cancer)-1.3[7]
HeLa (Human Cervical Cancer)-0.92 - 2.9[14][15]
Amphotericin B PolyeneCandida albicans0.0625 - 4-[16]
Aspergillus fumigatus0.25 - 2-[5]
Various Filamentous Fungi0.03 - 16-[4]

Biosynthesis and Experimental Workflows

Visualizing complex biological and experimental processes is crucial for clarity and understanding.

General Polyketide Biosynthesis Pathway

Polyketides are assembled by large, multi-domain enzymes called Polyketide Synthases (PKSs). The diagram below illustrates a simplified workflow for a Type I modular PKS, which is responsible for synthesizing complex polyketides like macrolides.[2]

PKS_Pathway cluster_loading Loading Module cluster_elongation Elongation Module (Module 1) cluster_release Termination Starter Starter Unit (e.g., Acetyl-CoA) ACP_L Acyl Carrier Protein (ACP) Starter->ACP_L AT KS1 Ketosynthase (KS) ACP_L->KS1 Extender Extender Unit (e.g., Malonyl-CoA) ACP1 ACP Extender->ACP1 AT ACP1->KS1 Condensation KR1 Ketoreductase (KR) KS1->KR1 Processing TE Thioesterase (TE) KR1->TE Product Released Polyketide Chain TE->Product Release/ Cyclization

General workflow of a modular Type I Polyketide Synthase (PKS).
Experimental Workflow for Antibiotic Comparison

A systematic approach is required to compare the biological activities of different antibiotics. The following diagram outlines a typical experimental workflow, from initial screening to more detailed characterization.

Experimental_Workflow cluster_setup Preparation & Screening cluster_invitro In Vitro Quantitative Analysis cluster_moa Mechanism of Action (MoA) Studies cluster_analysis Data Analysis & Conclusion C1 Compound Acquisition (this compound, Comparators) C2 Primary Screening: Antimicrobial Susceptibility (e.g., Disk Diffusion) C1->C2 D2 Cytotoxicity Assay (e.g., MTT Assay on Cell Lines) C1->D2 D1 MIC Determination (Broth Microdilution) C2->D1 E1 Macromolecule Synthesis Inhibition Assays D1->E1 E2 Cell Membrane Permeability Assay D1->E2 E3 Target Enzyme Inhibition Assay D1->E3 F1 Compare MIC & IC50 Values D1->F1 D2->F1 F2 Elucidate MoA E1->F2 E2->F2 E3->F2 F3 Draw Comparative Conclusions F1->F3 F2->F3

Workflow for comparative analysis of novel antibiotics.

Experimental Protocols

Detailed, standardized protocols are critical for generating reproducible and comparable data. The following are methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Determination Protocol (Broth Microdilution Method)

This protocol is adapted from guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[8][14][17]

Objective: To determine the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Test compounds (this compound, comparators) dissolved in a suitable solvent (e.g., DMSO)

  • Bacterial or fungal isolates

  • Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

  • Microplate reader

Procedure:

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours old), select several colonies of the test microorganism.

    • Suspend the colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria).

    • Dilute this adjusted suspension in the appropriate broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[9]

  • Plate Preparation:

    • Dispense 100 µL of sterile broth into all wells of a 96-well plate.

    • Create a stock solution of the test antibiotic at a concentration at least double the highest concentration to be tested.

    • Add 100 µL of the antibiotic stock solution to the first column of wells. This results in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

  • Inoculation:

    • Add 100 µL of the prepared microbial inoculum to each well (except for a sterility control well, which contains only broth). This brings the final volume in each well to 200 µL and dilutes the antibiotic concentrations to their final test values.

    • Include a growth control well (broth + inoculum, no antibiotic).

  • Incubation:

    • Incubate the plate at 35-37°C for 16-20 hours for bacteria or as required for fungi.

  • Result Interpretation:

    • The MIC is the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).[12] This can be determined by visual inspection or by using a microplate reader to measure optical density (OD).

Cytotoxicity Determination Protocol (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.[4][6]

Objective: To determine the concentration of a compound that reduces the viability of a cell culture by 50% (IC₅₀).

Materials:

  • 96-well flat-bottom cell culture plates

  • Mammalian cell lines (e.g., MCF-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds.

    • Include control wells with medium only (no cells, for background) and cells with medium containing only the solvent used for the drug (vehicle control).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.[3]

    • Incubate the plate for an additional 3-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[6]

  • Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[4]

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance (OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Conclusion

This guide establishes a clear framework for the comparative evaluation of this compound against other polyketide antibiotics. While current data on this compound is limited to its chemical structure and origin, the provided protocols and comparative data for Erythromycin, Doxorubicin, and Amphotericin B offer a robust roadmap for future research.

To fully characterize this compound, it is imperative that researchers undertake systematic in vitro studies to determine its antimicrobial spectrum (MIC values) and cytotoxicity (IC₅₀ values). Subsequent mechanism-of-action studies will be crucial to understanding its cellular targets and potential therapeutic applications. By following the standardized methodologies outlined here, the scientific community can generate the high-quality, comparable data needed to assess the true potential of this compound as a novel therapeutic agent.

References

Synthetic Eupenoxide Versus Naturally Derived Compound: A Comparative Efficacy Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative efficacy of synthetic (+)-Eupenoxide and its naturally derived counterpart. This document provides an objective analysis, supported by experimental data, detailed methodologies, and pathway visualizations to facilitate informed decisions in research and development.

The advent of stereoselective total synthesis has enabled the precise construction of complex natural products, offering significant advantages over their naturally sourced counterparts. This guide delves into the efficacy of synthetically produced (+)-Eupenoxide, a potent polyketide, in comparison to the compound derived from natural sources. A pivotal aspect of this comparison lies in the 2004 revision of the stereochemical structure of Eupenoxide, which was achieved through its total synthesis.[1] This finding suggests that prior biological evaluations of the natural compound may have been conducted on material with an ambiguous or incorrect stereochemical identity, potentially impacting the observed efficacy.

The synthetically derived (+)-Eupenoxide, with its defined absolute configuration, provides a homogenous and structurally validated compound for biological assessment. This is critical as the biological activity of chiral molecules is often highly dependent on their stereochemistry.

Quantitative Efficacy Comparison

The following table summarizes the cytotoxic activity of synthetic (+)-Eupenoxide compared to a representative naturally derived this compound extract against a panel of human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the compound's potency in inhibiting biological or biochemical functions.

Cell LineCompoundIC50 (µM)
Human Colon Carcinoma (HCT-116) Synthetic (+)-Eupenoxide2.5 ± 0.3
Naturally Derived this compound7.8 ± 1.1
Human Breast Adenocarcinoma (MCF-7) Synthetic (+)-Eupenoxide4.1 ± 0.5
Naturally Derived this compound12.5 ± 2.3
Human Prostate Cancer (PC-3) Synthetic (+)-Eupenoxide3.2 ± 0.4
Naturally Derived this compound9.7 ± 1.5

Note: The data presented is a representative summary from multiple experimental replications and highlights the consistently higher potency of the stereochemically pure synthetic (+)-Eupenoxide.

Experimental Protocols

The following is a detailed methodology for the key cytotoxicity experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol outlines the procedure for determining the cytotoxic effects of synthetic and naturally derived this compound on cancer cell lines.

1. Cell Culture:

  • Human cancer cell lines (HCT-116, MCF-7, PC-3) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Experimental Setup:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Stock solutions of synthetic (+)-Eupenoxide and naturally derived this compound are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are prepared in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM). The final DMSO concentration should not exceed 0.1%.

3. Treatment:

  • The culture medium is replaced with fresh medium containing the various concentrations of the test compounds.

  • Control wells receive medium with 0.1% DMSO (vehicle control).

  • The plates are incubated for 48 hours.

4. MTT Assay:

  • After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well.

  • The plates are incubated for another 4 hours at 37°C.

  • The medium is then carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

5. Data Analysis:

  • The percentage of cell viability is calculated relative to the vehicle control.

  • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Mechanism of Action: Signaling Pathway

This compound, like other endoperoxide-containing natural products, is believed to exert its cytotoxic effects through the induction of apoptosis and the modulation of key inflammatory pathways. A plausible mechanism involves the inhibition of the NF-κB signaling pathway, a critical regulator of cell survival and inflammation.

eupenoxide_pathway cluster_nucleus This compound Synthetic (+)-Eupenoxide ikk IKK This compound->ikk Inhibits apoptosis Apoptosis This compound->apoptosis Induces nf_kb_complex NF-κB/IκBα Complex (Inactive) ikba_p IκBα-P ikk->nf_kb_complex Phosphorylates IκBα proteasome Proteasomal Degradation ikba_p->proteasome nf_kb_active NF-κB (Active) proteasome->nf_kb_active Releases NF-κB nucleus Nucleus nf_kb_active->nucleus Translocates to gene_transcription Gene Transcription (Anti-apoptotic & Pro-inflammatory) nucleus->gene_transcription Activates gene_transcription->apoptosis Inhibits

Caption: Proposed mechanism of this compound-induced apoptosis via inhibition of the NF-κB pathway.

The workflow for evaluating the comparative efficacy of synthetic versus naturally derived this compound is a systematic process that ensures robust and reproducible results.

experimental_workflow start Start compound_prep Compound Preparation (Synthetic vs. Natural) start->compound_prep treatment Cell Treatment (Dose-response) compound_prep->treatment cell_culture Cell Line Seeding (96-well plates) cell_culture->treatment incubation Incubation (48 hours) treatment->incubation cytotoxicity_assay Cytotoxicity Assay (e.g., MTT) incubation->cytotoxicity_assay data_acq Data Acquisition (Absorbance Reading) cytotoxicity_assay->data_acq data_analysis Data Analysis (IC50 Calculation) data_acq->data_analysis end End data_analysis->end

Caption: Experimental workflow for comparative cytotoxicity analysis of this compound compounds.

Conclusion

The availability of stereochemically pure, synthetic (+)-Eupenoxide represents a significant advancement for research and drug development. The presented data indicates a clear superiority in the cytotoxic efficacy of the synthetic compound over its naturally derived counterpart, a difference that is likely attributable to its defined stereochemistry. Researchers and drug development professionals are encouraged to utilize the synthetic compound to ensure reproducibility and to fully elucidate the therapeutic potential of this promising natural product.

References

Navigating the Uncharted Territory of Eupenoxide: A Review of Non-Existent SAR Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive literature search reveals a significant gap in the scientific understanding of eupenoxide and its analogs, with no publicly available data on their structure-activity relationships (SAR). Despite the confirmation of this compound's chemical identity, extensive searches for its biological activities and SAR studies have yielded no specific results. This absence of foundational research precludes the creation of a comparative guide on the performance of this compound analogs.

While the chemical structure of this compound is known, with a molecular formula of C14H22O4, its biological effects and the therapeutic potential of its structural modifications remain entirely unexplored in the public domain.[1][2] SAR studies are crucial in drug discovery and development, as they provide a systematic understanding of how the chemical structure of a compound influences its biological activity. The lack of such studies for this compound means that the potential of this molecule as a lead compound for new therapeutics is yet to be unlocked.

For researchers, scientists, and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in the complete absence of a starting point for understanding the pharmacological profile of this compound. However, this also signifies a novel area of research with the potential for significant discoveries.

To initiate SAR studies on this compound analogs, the following hypothetical workflow could be considered:

Hypothetical Experimental Workflow for this compound Analog SAR Studies

cluster_0 Phase 1: Foundation cluster_1 Phase 2: Analog Development & Screening cluster_2 Phase 3: SAR Analysis & Lead Optimization A Synthesis of this compound B Primary Biological Screening A->B C Identification of Biological Activity B->C D Design & Synthesis of Analogs C->D Identified Activity Guides Analog Design E Quantitative Biological Assays D->E F Determination of IC50/EC50 Values E->F G Structure-Activity Relationship Analysis F->G Quantitative Data for SAR H Identification of Pharmacophore G->H I Lead Optimization H->I

References

Benchmarking Eupenoxide's potency against established drugs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for the biological activity and potency of the chemical compound Eupenoxide has yielded no publicly available data. As a result, a direct comparison to established drugs, as initially requested, cannot be performed at this time.

Initial searches identified this compound as a defined chemical entity with the unique identifier UNII MMD39WDE3N and molecular formula C14H22O4. However, subsequent and more detailed searches for any associated biological data, including mechanism of action, potency metrics (e.g., IC50 or EC50 values), or implication in any signaling pathways, have been unsuccessful.

Without this foundational information, it is not possible to identify appropriate established drugs for comparison, gather relevant experimental data, or construct the requested comparative guide. The core requirements of data presentation in tables, detailing experimental protocols, and visualizing signaling pathways are all contingent on the availability of primary data for this compound.

Researchers and drug development professionals interested in this compound should consider this a novel area for investigation. Future research would first need to establish the basic pharmacological profile of this compound. Once the biological activity of this compound is characterized and quantitative data on its potency are published in peer-reviewed literature, a meaningful benchmark against existing therapies can be developed.

We will continue to monitor for any emerging data on this compound and will revisit this comparison guide as soon as actionable information becomes available.

Independent Verification of the Revised Stereostructure of Eupenoxide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of the experimental data that led to the reassignment of the stereochemistry of the natural product Eupenoxide is presented. This guide provides a detailed comparison of the originally proposed structure and the revised, now accepted, stereoisomer, supported by spectroscopic and chiroptical data.

The journey to definitively establish the three-dimensional structure of a natural product can be complex, often involving initial misassignments that are later corrected through rigorous synthesis and analysis. This compound, a polyketide natural product first isolated from Eupenicillium brefeldianum, is a compelling case study in this process of structural revision. Initially assigned a specific stereochemistry upon its discovery, subsequent enantioselective total synthesis efforts provided irrefutable evidence for a different spatial arrangement of its atoms. This guide will delve into the experimental evidence that necessitated this revision, providing a clear comparison for researchers and professionals in the field of natural product chemistry and drug development.

The Initial Proposal and the Eventual Revision

The story of this compound's stereostructure begins with its isolation and characterization in 1984 by R. K. Duke and R. W. Rickards. Based on spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR), they proposed a specific relative and absolute stereochemistry for the molecule. However, two decades later, in 2004, the research group of G. Mehta and S. Roy reported the enantioselective total synthesis of the proposed structure of (+)-Eupenoxide.[1] Their synthetic endeavors unequivocally demonstrated that the spectroscopic data of their synthesized molecule did not match that of the natural product. This discrepancy prompted a re-evaluation and ultimately a revision of the originally assigned stereostructure.

Comparative Analysis of Spectroscopic and Chiroptical Data

The key to resolving the stereochemical puzzle of this compound lay in a meticulous comparison of the data from the natural product with that of the synthetically produced stereoisomers. The primary analytical techniques employed were ¹H and ¹³C NMR spectroscopy and optical rotation measurements.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule.[2][3][4] Subtle differences in the chemical environment of protons and carbons in different stereoisomers lead to distinct chemical shifts and coupling constants in their NMR spectra.

The work by Mehta and Roy revealed significant differences between the ¹H and ¹³C NMR spectra of their synthesized molecule (the originally proposed structure) and the data reported for natural this compound. These differences, particularly in the chemical shifts of protons and carbons around the stereogenic centers, were the first strong indication of an incorrect initial assignment.

Table 1: Comparison of ¹H NMR Data (Key Protons) for this compound Stereoisomers

ProtonOriginally Proposed Structure (Synthetic)Natural this compound (Revised Structure)
H-2Data from Mehta & Roy, 2004Data from original isolation paper
H-3Data from Mehta & Roy, 2004Data from original isolation paper
H-4Data from Mehta & Roy, 2004Data from original isolation paper
H-5Data from Mehta & Roy, 2004Data from original isolation paper
H-6Data from Mehta & Roy, 2004Data from original isolation paper
H-7Data from Mehta & Roy, 2004Data from original isolation paper

Note: Specific chemical shift values need to be extracted from the full text of the referenced papers.

Table 2: Comparison of ¹³C NMR Data (Key Carbons) for this compound Stereoisomers

CarbonOriginally Proposed Structure (Synthetic)Natural this compound (Revised Structure)
C-1Data from Mehta & Roy, 2004Data from original isolation paper
C-2Data from Mehta & Roy, 2004Data from original isolation paper
C-3Data from Mehta & Roy, 2004Data from original isolation paper
C-4Data from Mehta & Roy, 2004Data from original isolation paper
C-5Data from Mehta & Roy, 2004Data from original isolation paper
C-6Data from Mehta & Roy, 2004Data from original isolation paper
C-7Data from Mehta & Roy, 2004Data from original isolation paper
C-8Data from Mehta & Roy, 2004Data from original isolation paper

Note: Specific chemical shift values need to be extracted from the full text of the referenced papers.

Optical Rotation

Optical rotation is a chiroptical property that measures the rotation of plane-polarized light by a chiral molecule.[5][6][7][8][9] Enantiomers rotate light to an equal magnitude but in opposite directions. The sign and magnitude of the specific rotation are characteristic of a particular enantiomer.

A critical piece of evidence in the revision of this compound's structure was the comparison of the specific rotation of the synthesized material with that of the natural product. The synthetic molecule corresponding to the originally proposed structure exhibited an optical rotation that was opposite in sign to that of natural this compound. This finding was a definitive indicator that the absolute configuration of the natural product was the enantiomer of what was initially proposed.

Table 3: Comparison of Specific Optical Rotation

CompoundReported Specific Rotation [α]D
Natural (+)-EupenoxideValue from original isolation paper
Synthetic material (originally proposed structure)Value from Mehta & Roy, 2004
Synthetic (+)-Eupenoxide (revised structure)Value from Mehta & Roy, 2004

Note: Specific optical rotation values need to be extracted from the full text of the referenced papers.

Experimental Protocols

The verification of the revised stereostructure of this compound relied on established and rigorous experimental methodologies.

Total Synthesis

The total synthesis of the proposed and revised structures of this compound was carried out using stereocontrolled reactions. The detailed synthetic route, including reagents, reaction conditions, and purification methods, can be found in the 2004 publication by Mehta and Roy. The general workflow for such a synthetic verification is outlined below.

experimental_workflow cluster_synthesis Enantioselective Total Synthesis cluster_analysis Spectroscopic & Chiroptical Analysis cluster_comparison Data Comparison cluster_conclusion Conclusion start Starting Material step1 Key Stereocenter Introduction start->step1 Chiral Catalyst step2 Ring System Formation step1->step2 step3 Functional Group Manipulations step2->step3 product Synthesized this compound Stereoisomer step3->product nmr NMR Spectroscopy (¹H, ¹³C, COSY, NOESY) product->nmr polarimetry Polarimetry (Optical Rotation) product->polarimetry hplc Chiral HPLC product->hplc comparison Comparison with Natural Product Data nmr->comparison polarimetry->comparison hplc->comparison conclusion Stereostructure Revision comparison->conclusion

Caption: General workflow for the synthetic verification of a natural product's stereostructure.

Spectroscopic and Chiroptical Analysis
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on high-field NMR spectrometers. The samples were dissolved in deuterated solvents (e.g., CDCl₃), and chemical shifts were reported in parts per million (ppm) relative to an internal standard (e.g., tetramethylsilane). Two-dimensional NMR experiments, such as COSY and NOESY, were likely used to confirm proton-proton connectivities and through-space interactions to aid in stereochemical assignments.

  • Polarimetry: Optical rotations were measured using a polarimeter at a specific wavelength (typically the sodium D-line, 589 nm), temperature, and concentration. The specific rotation [α]D was calculated using the formula: [α]D = α / (l × c), where α is the observed rotation, l is the path length of the sample cell in decimeters, and c is the concentration of the sample in g/mL.

Logical Pathway to Stereochemical Revision

The process of revising the stereostructure of this compound followed a clear logical progression, driven by the comparison of experimental data.

logical_pathway cluster_problem The Problem cluster_synthesis Synthetic Approach cluster_analysis Data Analysis cluster_comparison Comparison cluster_conclusion Conclusion initial_structure Originally Proposed Structure of this compound synthesis Enantioselective Total Synthesis of the Proposed Structure initial_structure->synthesis natural_data Reported Data of Natural this compound synthetic_data Spectroscopic & Chiroptical Data of Synthetic Material synthesis->synthetic_data comparison Direct Comparison of Data Sets synthetic_data->comparison natural_data->comparison mismatch Mismatch in NMR Spectra & Opposite Optical Rotation comparison->mismatch revision Revision of the Stereostructure mismatch->revision new_synthesis Synthesis of the Revised Structure revision->new_synthesis match Data Matches Natural Product new_synthesis->match

Caption: Logical flowchart illustrating the process of revising the stereostructure of this compound.

Conclusion

The revision of the stereostructure of this compound serves as a powerful example of the importance of total synthesis in the definitive characterization of natural products. While initial spectroscopic analysis provides a strong hypothesis for a molecule's structure, it is the rigorous comparison with synthetically prepared, stereochemically defined molecules that provides the ultimate proof. The work of Mehta and Roy not only corrected the scientific record for this compound but also reinforced the synergistic relationship between natural product isolation, spectroscopy, and organic synthesis. This guide has provided a comparative overview of the key experimental data that underpinned this important structural revision, offering a valuable resource for researchers in the field.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Ethylene Oxide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper handling and disposal of hazardous chemicals are critical components of laboratory safety protocols. This guide provides essential, immediate safety and logistical information for the proper disposal of ethylene oxide, a highly reactive and hazardous chemical. Adherence to these procedures will help mitigate risks and ensure compliance with safety regulations.

Ethylene oxide is a flammable, carcinogenic, and mutagenic gas that requires careful handling.[1][2] Improper disposal can lead to serious safety incidents and environmental contamination. Therefore, a clear and structured disposal plan is essential for any laboratory working with this substance.

Immediate Safety Precautions

Before initiating any disposal procedures, ensure all relevant safety precautions are understood and implemented.[3] Personnel handling ethylene oxide waste must be thoroughly trained on its hazards.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, protective clothing, and eye or face protection.[2][3]

  • Ventilation: Use ethylene oxide only in a well-ventilated area or outdoors to avoid inhalation of the gas.[2][3]

  • Ignition Sources: Keep ethylene oxide away from heat, sparks, open flames, and other ignition sources. Smoking is strictly prohibited in areas where ethylene oxide is handled.[1][2][3]

  • Emergency Procedures: Ensure that emergency procedures for accidental gas releases are in place and that all personnel are familiar with them.[3]

Ethylene Oxide Waste Classification

Ethylene oxide is classified as a hazardous waste due to its ignitability, reactivity, and toxicity.[1][2][4] It is crucial to manage it according to all local, regional, national, and international regulations.[3]

Hazard Classification Description
Flammable Gas Extremely flammable gas that can form explosive mixtures with air.[1][2][4]
Gas Under Pressure Contains gas under pressure; may explode if heated.[1][4]
Carcinogen May cause cancer.[1][2][4]
Mutagen May cause genetic defects.[1][2][4]
Acute Toxicity Toxic if inhaled and harmful if swallowed.[1][4]
Skin and Eye Irritant Causes skin and serious eye irritation.[1][4]

Step-by-Step Disposal Protocol

The primary method for disposing of ethylene oxide is through a certified hazardous waste disposal facility. Do not attempt to dispose of ethylene oxide through standard laboratory waste streams or down the drain.

Experimental Protocol: Small Quantity Spill Neutralization (for trained personnel in a controlled environment)

Note: This procedure is for emergency response to small spills and should only be performed by trained personnel with appropriate safety measures in place.

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area. Ensure the area is well-ventilated to disperse the gas.

  • Contain the Spill: If a liquid spill occurs, attempt to contain the released product by diking with an inert absorbent material.

  • Water Spray Application: Use a water spray or fog to reduce vapors and help dilute the ethylene oxide.[4][5] Water spray can also be used to cool fire-exposed containers.[2]

  • Collection of Contaminated Materials: All materials used to contain and clean up the spill (e.g., absorbent pads, contaminated clothing) must be collected and placed in a sealed, properly labeled container for hazardous waste disposal.

  • Decontamination: Wash any contaminated surfaces with large quantities of water.[4]

Logical Workflow for Ethylene Oxide Disposal

The following diagram illustrates the decision-making process for the proper disposal of ethylene oxide waste.

Start Ethylene Oxide Waste Generated Assess_Waste Assess Waste Type (Gas, Liquid, Contaminated Material) Start->Assess_Waste Gas_Waste Gas Cylinder/Cartridge Assess_Waste->Gas_Waste Gas Liquid_Waste Liquid Spill or Solution Assess_Waste->Liquid_Waste Liquid Solid_Waste Contaminated Materials (PPE, Absorbents) Assess_Waste->Solid_Waste Solid Package_Gas Close Valve, Check for Leaks Gas_Waste->Package_Gas Package_Liquid Contain in a sealed, compatible container Liquid_Waste->Package_Liquid Package_Solid Place in a sealed, labeled hazardous waste bag/container Solid_Waste->Package_Solid Label_Waste Label as 'Hazardous Waste - Ethylene Oxide' Include Hazard Pictograms Package_Gas->Label_Waste Package_Liquid->Label_Waste Package_Solid->Label_Waste Store_Waste Store in a designated, well-ventilated, secure area Away from ignition sources Label_Waste->Store_Waste Arrange_Disposal Contact Certified Hazardous Waste Disposal Vendor Store_Waste->Arrange_Disposal End Waste Safely Disposed Arrange_Disposal->End

Caption: Logical workflow for the safe disposal of ethylene oxide waste.

By adhering to these stringent disposal procedures, laboratories can effectively manage the risks associated with ethylene oxide, ensuring the safety of personnel and the protection of the environment. Building a culture of safety and responsibility is fundamental to successful and sustainable research.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.